6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
Description
BenchChem offers high-quality 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAKWUOQYYHCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398092 | |
| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67643-46-3 | |
| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: A Comprehensive Analytical Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Overview
The compound 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS: 67643-46-3) represents a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry [1]. Derivatives of the 4-hydroxyquinoline-3-carboxylic acid core are privileged pharmacophores, foundational to the development of fluoroquinolone antibiotics, antimalarials, and antiviral agents [2].
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of spectral peaks, but as a dynamic structural puzzle. The presence of multiple functional groups—a halogen, a carboxylic acid, a methyl group, and a tautomerically active hydroxyl group—demands a multiplexed spectroscopic approach. This guide delineates the causality behind the expected spectral phenomena, providing a self-validating framework for absolute structural elucidation.
Molecular Architecture and Tautomeric Dynamics
Before interpreting any spectral data, one must understand the solvent-dependent behavior of the quinoline core. While drawn conventionally as a "4-hydroxyquinoline," this molecule undergoes rapid keto-enol tautomerization.
Extensive crystallographic and spectroscopic studies on related quinolone 3-esters demonstrate that in polar, hydrogen-bonding solvents (such as DMSO- d6 ) and in the solid state, the equilibrium shifts almost entirely toward the 4-oxo-1,4-dihydroquinoline form [3]. This tautomerism dictates our analytical strategy: we must interpret the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra through the lens of a highly conjugated lactam/vinylogous amide system rather than a simple phenol-like hydroxyl group.
Fig 1: Tautomeric equilibrium shifting toward the 4-oxo form in polar environments.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. For this compound, DMSO- d6 is the mandatory solvent; it disrupts intermolecular hydrogen bonding, ensuring solubility while stabilizing the 4-oxo tautomer.
1 H NMR Causality and Assignments
-
The H-2 Proton ( δ ~8.80 - 8.90 ppm): This proton appears as a sharp, highly deshielded singlet. Its extreme downfield shift is caused by the combined inductive effect of the adjacent nitrogen atom and the anisotropic deshielding from the C-3 carboxylic acid and C-4 carbonyl groups.
-
The Aromatic Protons (H-5 and H-7): The bromine at C-6 and the methyl at C-8 leave only two protons on the benzenoid ring (C-5 and C-7). Because they are meta to each other, they will appear as two doublets with a characteristic meta-coupling constant ( 4J≈1.5−2.5 Hz).
-
H-5 ( δ ~8.10 - 8.30 ppm): Deshielded by the spatial proximity (peri-effect) to the C-4 carbonyl oxygen.
-
H-7 ( δ ~7.70 - 7.90 ppm): Resonates slightly upfield of H-5, sandwiched between the bromine and methyl groups.
-
-
The Methyl Group ( δ ~2.50 - 2.60 ppm): A sharp singlet integrating to 3 protons.
-
Exchangeable Protons: The N-H proton (from the 4-oxo tautomer) typically appears as a broad singlet around δ 11.5 - 12.5 ppm, while the COOH proton appears >13.0 ppm. Both will disappear upon D 2 O exchange.
2D NMR (HMBC) for Absolute Connectivity
To validate the structure without ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) is required. The methyl group at C-8 serves as an exceptional structural anchor. In HMBC, the CH 3 protons will show strong 3JCH correlations to C-7 and C-8a, and a 2JCH correlation to C-8. Furthermore, H-5 will show a critical 3JCH correlation across the ring junction to the C-4 carbonyl carbon, definitively distinguishing it from H-7.
Quantitative NMR Data Summary
| Nucleus | Position | Expected Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) |
| 1 H | COOH | 13.0 - 14.0 | Broad singlet | 1H | - |
| 1 H | N-H (tautomer) | 11.5 - 12.5 | Broad singlet | 1H | - |
| 1 H | H-2 | 8.80 - 8.90 | Singlet | 1H | - |
| 1 H | H-5 | 8.10 - 8.30 | Doublet | 1H | 4J≈2.0 |
| 1 H | H-7 | 7.70 - 7.90 | Doublet | 1H | 4J≈2.0 |
| 1 H | C8-CH 3 | 2.50 - 2.60 | Singlet | 3H | - |
| 13 C | C-4 (C=O) | ~174.0 - 176.0 | - | - | - |
| 13 C | C-3 (COOH) | ~165.0 - 167.0 | - | - | - |
| 13 C | C-2 | ~145.0 - 148.0 | - | - | - |
| 13 C | C-6 (C-Br) | ~115.0 - 120.0 | - | - | - |
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the exact elemental composition. For 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (Formula: C 11 H 8 BrNO 3 ), the presence of bromine is a massive analytical advantage. Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%).
Self-Validating MS Feature: Any valid mass spectrum of this compound must exhibit a characteristic "twin peak" doublet separated by 2 mass units, representing the [M+H] + or [M-H] − ions. If this 1:1 isotopic signature is absent, the structural assignment is fundamentally flawed.
| Ionization Mode | Isotope | Calculated Exact Mass (Da) | Expected m/z |
| Positive (ESI+) | 79 Br | 280.9687 | 281.9765 [M+H] + |
| Positive (ESI+) | 81 Br | 282.9667 | 283.9745[M+H] + |
| Negative (ESI-) | 79 Br | 280.9687 | 279.9615 [M-H] − |
| Negative (ESI-) | 81 Br | 282.9667 | 281.9595 [M-H] − |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is utilized to probe the solid-state tautomeric form and functional group integrity. Using Attenuated Total Reflectance (ATR) or a KBr pellet, the spectrum is dominated by the highly conjugated carbonyl system.
-
O-H / N-H Region (3300 - 2800 cm −1 ): A broad, complex band indicating extensive intermolecular hydrogen bonding.
-
Carboxylic Acid C=O (~1720 - 1740 cm −1 ): Sharp, distinct stretching frequency.
-
Quinolone Core C=O (~1620 - 1640 cm −1 ): The downward shift from a typical ketone (>1700 cm −1 ) is caused by the vinylogous amide resonance within the 4-oxo tautomer, which lengthens and weakens the C=O bond.
-
C-Br Stretch (~600 - 650 cm −1 ): Strong absorption in the fingerprint region.
Experimental Workflow & Self-Validating Protocols
To ensure robust, reproducible data, the following integrated workflow must be executed.
Fig 2: Multiplexed spectroscopic workflow for comprehensive structural validation.
Protocol 1: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . Ensure complete dissolution (sonicate if necessary), as undissolved particles will degrade magnetic field homogeneity.
-
Internal Control: Verify the presence of the residual DMSO pentet at δ 2.50 ppm and the H 2 O peak at δ 3.33 ppm.
-
Acquisition ( 1 H): Acquire at 400 MHz or higher. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration, particularly for the slowly relaxing H-2 and methyl protons.
-
Acquisition (2D HMBC): Optimize the long-range coupling constant ( JCH ) parameter to 8 Hz, which is ideal for capturing the critical 3-bond correlations across the quinoline core.
Protocol 2: LC-HRMS Isotopic Validation
-
Sample Preparation: Prepare a 1 μ g/mL solution in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Acquisition: Inject 2 μ L into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Self-Validation Check: Extract the ion chromatogram for m/z 281.9 - 284.0. The protocol is considered validated only if the mass spectrum at the chromatographic apex displays the 1:1 doublet at m/z 281.97 and 283.97, confirming the monobrominated species.
References
-
NextSDS. (n.d.). 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220875, 4-Quinolone-3-carboxylic acid. Retrieved from[Link]
-
Cristiano, M. L. S., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(23), 11788-11796. Retrieved from[Link]
The Strategic Versatility of the 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a privileged structure in medicinal chemistry, consistently serving as the foundation for a multitude of therapeutic agents. Within this broad and prolific chemical family, the 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid core emerges as a particularly strategic starting point for the development of novel drug candidates. The deliberate placement of a bromine atom at the C6 position, a hydroxyl group at C4, a methyl group at C8, and a carboxylic acid at C3 provides a rich tapestry of modifiable handles. This unique arrangement allows for the fine-tuning of physicochemical properties and the exploration of diverse structure-activity relationships (SAR), leading to compounds with potent anticancer, antibacterial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of structural analogs and derivatives of this versatile core, offering field-proven insights for its application in modern drug discovery.
The Core Moiety: Structural Significance and Synthetic Strategy
The 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid molecule is characterized by a bicyclic aromatic system with key functional groups that dictate its chemical reactivity and biological potential. The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. The carboxylic acid at the C3 position is a critical feature, often essential for interaction with biological targets, while the bromine at C6 and the methyl group at C8 offer sites for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.[1]
Synthesis of the Core Scaffold: The Gould-Jacobs Reaction
A cornerstone in the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[2] This robust and versatile method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. For the synthesis of the core scaffold, 4-bromo-2-methylaniline serves as the key starting material.
This protocol outlines the synthesis of the ethyl ester precursor to the core carboxylic acid, based on the principles of the Gould-Jacobs reaction.
Materials:
-
4-Bromo-2-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether (solvent for cyclization)
-
Ethanol (solvent for condensation)
Step 1: Condensation
-
In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1.0 eq) in ethanol.
-
Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield the crude intermediate, diethyl 2-(((4-bromo-2-methylphenyl)amino)methylene)malonate.
Step 2: Thermal Cyclization
-
In a separate flask, preheat diphenyl ether to approximately 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether.
-
Maintain the temperature for 30-60 minutes to effect cyclization. The formation of the quinolone is often accompanied by the evolution of ethanol.
-
Monitor the reaction by TLC until the starting intermediate is consumed.
-
Allow the mixture to cool to room temperature, which should induce the precipitation of the product.
-
Add hexane or petroleum ether to facilitate further precipitation.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum to afford ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.
The final step to obtain the core molecule is the hydrolysis of the ethyl ester.
Materials:
-
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl) for acidification
-
Water
-
Ethanol
Procedure:
-
Suspend the ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of NaOH.
-
Reflux the mixture for 1-2 hours, or until TLC indicates the complete consumption of the starting material.[3]
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 with concentrated HCl. This will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid as a solid.
Caption: Synthetic pathway to the core molecule.
Characterization of the Core Scaffold and its Derivatives
Unequivocal structural elucidation and purity assessment are paramount in drug discovery. A combination of spectroscopic techniques is employed for the characterization of 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and its analogs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts influenced by the electron-withdrawing bromine and the electron-donating hydroxyl and methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid and the carbons of the quinoline core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C=C and C=N stretches of the aromatic quinoline system are expected.
Biological Activities and Therapeutic Potential
The 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid scaffold is a versatile platform for the development of therapeutics targeting a range of diseases. The strategic placement of functional groups allows for the exploration of diverse biological activities.
Anticancer Activity
Quinolone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4]
3.1.1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cancer cells.[5] The 4-quinoline carboxylic acid moiety is a known pharmacophore for DHODH inhibition. The carboxylic acid typically forms a salt bridge with a key arginine residue in the active site, while the quinoline ring engages in hydrophobic interactions. Modifications at the C2, C6, and C8 positions can significantly impact potency and selectivity. The 6-bromo and 8-methyl substitutions on the core molecule can be leveraged to explore interactions within the lipophilic binding pocket of DHODH.[5]
Caption: Inhibition of DHODH by quinoline analogs.
3.1.2. Cytotoxicity Data for Related Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a (A 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | [6][7] |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | [6][7] |
| Erlotinib (Positive Control) | MCF-7 (Breast) | 9.9 ± 0.14 | [6] |
Antibacterial Activity
The quinolone core is the backbone of the widely used fluoroquinolone class of antibiotics. These agents primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately cell death.[8]
3.2.1. Mechanism of Action: Topoisomerase Inhibition
Quinolones stabilize the covalent complex between the topoisomerase and cleaved DNA, preventing the re-ligation of the DNA strands.[9] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is lethal to the cell. The C3-carboxylic acid and the C4-keto group are essential for chelating a magnesium ion, which mediates the interaction with the enzyme-DNA complex.[10][11] The substituent at the C8 position is known to influence the antibacterial activity, with fluorine often enhancing potency.[1] The 8-methyl group in the core scaffold provides an interesting point for SAR studies to optimize activity and spectrum.
Caption: Quinolone-mediated topoisomerase inhibition.
Anti-inflammatory Activity
Derivatives of quinoline-3-carboxylic acid have also been investigated for their anti-inflammatory properties. While the precise mechanisms can vary, some analogs have been shown to inhibit the production of pro-inflammatory mediators.
Experimental Workflows in Drug Discovery
The development of novel therapeutics based on the 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid scaffold follows a structured workflow, from initial synthesis and screening to lead optimization and preclinical evaluation.
Caption: A typical drug discovery workflow.
Conclusion
The 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid core represents a highly promising and strategically functionalized scaffold for the discovery of novel therapeutic agents. Its amenability to established synthetic routes, such as the Gould-Jacobs reaction, coupled with the potential for diverse biological activities, makes it an attractive starting point for medicinal chemistry campaigns. The insights provided in this technical guide, from detailed synthetic protocols to an overview of potential biological targets and drug discovery workflows, are intended to empower researchers to unlock the full therapeutic potential of this versatile chemical entity. Further exploration of the structure-activity relationships of its derivatives is poised to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and inflammatory conditions.
References
-
Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., Graves, D. E., Turnbough, C. L., Jr, & Osheroff, N. (2012). Drug interactions with Bacillus anthracis topoisomerase IV: biochemical basis for quinolone action and resistance. Biochemistry, 51(2), 525-534. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Hao, L., et al. (2018). Quinoline carboxylic acid targets DHODH and reverts host gene expression block induced by NS1. Nature Communications, 9(1), 1-15. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Laponogov, I., et al. (2009). Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance. Nature structural & molecular biology, 16(10), 997-1002.
-
SciSpace. (n.d.). Drug Discovery Process. [Link]
-
Tottman, A. C., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]
-
Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 983-991. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Costantino, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4894-4907. [Link]
-
ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project. [Link]
-
ResearchGate. (n.d.). The binding environment of human DHODH inhibitors. [Link]
-
ResearchGate. (n.d.). Scheme of quinolones resistance. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ACS Publications. (2009, September 30). Kinase Inhibitor Data Modeling and de Novo Inhibitor Design with Fragment Approaches. [Link]
-
MDPI. (2022, November 12). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. [Link]
-
ResearchGate. (n.d.). The drug discovery and development process. [Link]
-
El-Sayed, M. A. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4633-4648. [Link]
-
TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]
-
MDPI. (2025, December 19). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. [Link]
-
NIH. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
-
Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]
-
ResearchGate. (2025, August 10). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-16) (pp. 642-646). Atlantis Press. [Link]
-
RSC Publishing. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]
-
ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
RSC. (n.d.). Spectra and physical data of (A2). [Link]
-
PubChemLite. (n.d.). 6-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). [Link]
Sources
- 1. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic Acid
Executive Summary
The compound 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a highly versatile, privileged scaffold in modern medicinal chemistry. Serving as a critical building block for the synthesis of desfluoroquinolone antibiotics, antiviral agents, and targeted kinase inhibitors, this molecule provides a pre-functionalized core primed for late-stage diversification. This technical guide provides an in-depth analysis of its structural properties, mechanistic rationale in drug design, and validated synthetic protocols for its generation and derivatization.
Core Identifiers & Physicochemical Profiling
Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms, a dynamic state that heavily influences its solubility, reactivity, and target binding affinity[1].
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 67643-46-3[2] | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₁H₈BrNO₃[3] | Highlights the presence of the critical halogen handle. |
| Molecular Weight | 282.09 g/mol [4] | Low molecular weight allows for extensive derivatization while remaining within Lipinski's Rule of 5. |
| Tautomerism | 4-Hydroxy ⇌ 4-Oxo[1] | The 4-oxo form is the active pharmacophore for binding bacterial DNA gyrase. |
| Key Functional Groups | C3-COOH, C4-OH, C6-Br, C8-CH₃ | Multi-point functionalization sites for structure-activity relationship (SAR) studies. |
Mechanistic Rationale in Drug Discovery
The architectural design of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is not coincidental; each functional group serves a distinct, causal role in either synthetic tractability or pharmacodynamic efficacy[5].
-
The C3-Carboxylic Acid & C4-Oxo/Hydroxy Motif: This bidentate system is the absolute requirement for the antimicrobial activity of quinolones. It acts by chelating a critical magnesium ion (Mg²⁺) within the active site of bacterial DNA gyrase and topoisomerase IV, effectively poisoning the enzyme and halting DNA replication[5].
-
The C6-Bromine Handle: While traditional fluoroquinolones utilize a C6-fluorine to enhance cell penetration and target affinity, modern "desfluoroquinolones" utilize the C6 position for broader structural diversity[5]. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to append complex aryl, heteroaryl, or amine substituents.
-
The C8-Methyl Group: Steric bulk at the C8 position forces the molecule into a specific binding conformation. Furthermore, replacing traditional C8-halogens (like fluorine or chlorine) with a methyl group has been empirically shown to drastically reduce the phototoxicity associated with quinolone antibiotics while improving anaerobic efficacy[5].
Pharmacophore logic mapping of the quinoline-3-carboxylic acid core.
Validated Experimental Protocols
Core Synthesis via Gould-Jacobs Cyclization
The standard method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction[5].
Causality & Logic: This protocol relies on the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). The critical step is the thermal cyclization. Because the intermediate anilinomethylenemalonate is highly stable, extreme temperatures (>250°C) are thermodynamically required to drive the intramolecular Friedel-Crafts-type ring closure. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is used as the solvent because its high boiling point accommodates this extreme thermal requirement.
Step-by-Step Methodology:
-
Condensation: In a 250 mL round-bottom flask, combine 4-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heating: Heat the neat mixture to 120°C under a Dean-Stark trap for 2 hours to remove the ethanol byproduct, driving the equilibrium toward the condensation product.
-
Cyclization: Dilute the resulting crude intermediate in 10 volumes of Dowtherm A. Heat the solution to 250°C for 45–60 minutes. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the intermediate is fully consumed.
-
Precipitation: Cool the mixture to room temperature, then add hexanes (20 volumes) to precipitate the ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate ester. Filter and wash with cold hexanes.
-
Saponification: Suspend the ester in a 10% aqueous NaOH solution and reflux for 2 hours.
-
Acidification: Cool the solution and carefully acidify with 6M HCl to pH 2-3. The target 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid will precipitate as a white/pale yellow solid. Filter, wash with distilled water, and dry under high vacuum.
Workflow of the Gould-Jacobs cyclization for the quinoline core.
Late-Stage Derivatization: Suzuki-Miyaura Cross-Coupling
To exploit the C6-bromine handle, a palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce aryl or heteroaryl groups.
Causality & Logic: The free carboxylic acid can sometimes interfere with the palladium catalyst by forming insoluble Pd-carboxylates. To circumvent this, 2.0 to 3.0 equivalents of a mild inorganic base (like K₂CO₃) are used to ensure both the carboxylic acid is deprotonated (forming a soluble salt) and the boronic acid is sufficiently activated into the reactive boronate species.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. This is critical to prevent oxidative degradation of the palladium catalyst.
-
Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo.
-
Purification: Acidify the aqueous residue with 1M HCl to precipitate the functionalized product. Purify via preparative HPLC or recrystallization depending on the appended moiety.
References
-
NextSDS. 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid — Chemical Substance Information. Retrieved from[Link]
-
BuyersGuideChem. Supplier CAS No 67643-46-3. Retrieved from[Link]
-
ResearchGate. Synthesis and Antibacterial Activity of Some Novel Desfluoroquinolones. Retrieved from[Link]
-
ResearchGate. 4-Oxo-quinoline-3-carboxylic acids. Retrieved from[Link]
Sources
Introduction: The Quinoline Scaffold and the Imperative for High-Throughput Screening
An Application Guide to High-Throughput Screening (HTS) Assays for Quinoline Derivatives
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities.[1] From the historical success of the antimalarial chloroquine to modern targeted cancer therapies like lenvatinib, quinoline derivatives have proven to be a rich source of therapeutic agents.[2][3][4] Their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities, make them a focal point of drug discovery programs.[5][6][7]
The challenge, however, lies in efficiently navigating the immense chemical space of possible quinoline analogues to identify lead compounds with the desired potency and selectivity. This is where High-Throughput Screening (HTS) becomes an indispensable engine for discovery.[8][9][10] HTS leverages automation, miniaturization, and sophisticated data analysis to rapidly evaluate tens of thousands of compounds per day, transforming the slow, manual process of drug discovery into a systematic, large-scale search for bioactive molecules.[8][11]
This guide provides researchers, scientists, and drug development professionals with a detailed framework for developing, validating, and executing HTS campaigns for quinoline derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for robust and reproducible results.
Part 1: The Foundation of a Successful Screen - Assay Development and Validation
Before committing a valuable compound library to a full-scale screen, rigorous assay validation is paramount.[12][13] This upfront investment is a critical risk-reduction step that prevents the costly pursuit of false positives and ensures the reliability of your data.[14] An HTS assay must be adapted for smaller volumes and automated liquid handling, and its performance must be statistically validated to be considered robust.[8][12][13]
Key Statistical Metrics for HTS Assay Validation
A successful HTS campaign is built on statistically sound assays. The following parameters are crucial for assessing the quality and reliability of an assay before proceeding to a full screen.
| Parameter | Description | Typical Acceptance Criteria | Rationale and Field Insights |
| Z'-Factor | A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation. It is calculated from the means and standard deviations of the positive and negative controls. | ≥ 0.5 (≥ 0.7 is ideal)[14] | The Z'-factor is the gold standard for HTS assay quality. A value below 0.5 indicates that the signal window is too narrow or the variability is too high to reliably distinguish hits from noise, leading to a high rate of false positives and negatives.[15] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control (Max signal) to the mean signal of the negative control (Min signal). | > 2 (assay dependent) | While Z' is more comprehensive, a healthy S/B ratio is essential. It provides a quick assessment of the dynamic range. Some assays, like fluorescence polarization, may have a low S/B but still achieve a high Z' due to very low data variability. |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data, calculated as (Standard Deviation / Mean) * 100. | < 10-15% for controls | High %CV in your controls is a red flag for issues with reagent dispensing, cell plating uniformity, or reader instability. It directly and negatively impacts the Z'-factor. |
| DMSO Tolerance | The ability of the assay (especially cell-based assays) to withstand the compound solvent, dimethyl sulfoxide (DMSO), without significant loss of signal or viability. | Assay signal stable at final screening concentration (typically ≤ 1%)[13] | Compounds are almost universally stored in DMSO. It's critical to confirm that the final concentration of DMSO used in the assay does not kill cells or inhibit an enzyme, as this would create a false-positive signal. This check should be performed early in development.[13] |
| Signal Stability | The consistency of the assay signal over the time required to read a batch of plates. | Signal should not drift significantly over the projected read time.[14] | In a large screen, the first plate and the last plate may be read hours apart. It is crucial to ensure that the signal from control wells remains consistent over this period to avoid time-dependent artifacts in the data. |
The HTS Workflow: From Concept to Confirmed Hit
A well-planned HTS campaign follows a logical progression from assay development to the final identification of validated hits. This workflow ensures that resources are focused on the most promising compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 2: Protocols for Screening Quinoline Derivatives
The choice of assay is dictated by the biological question being asked. For quinoline derivatives, screening efforts commonly fall into two categories: identifying compounds with a desired cellular phenotype (cell-based) or compounds that interact with a specific purified protein (biochemical).[16]
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays are advantageous because they screen compounds in a more physiologically relevant environment and inherently filter for cell-permeable molecules.[16]
Protocol 1: High-Throughput Anticancer Cell Viability Assay
This protocol is designed to identify quinoline derivatives that reduce the viability or proliferation of cancer cells. The MTT assay is a classic colorimetric method, but luminescence-based assays like CellTiter-Glo® are often preferred in HTS for their higher sensitivity and simpler workflow.[1]
Principle (CellTiter-Glo®): This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[1] A reagent containing luciferase and its substrate is added to the cells. In the presence of ATP from viable cells, the luciferase enzyme generates a stable luminescent signal that is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, HCT116) to ~80% confluency.[6]
-
Trypsinize, count, and resuspend cells in complete culture medium to a pre-determined optimal density (e.g., 2,000-5,000 cells/well).
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well, white, clear-bottom plate.
-
Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Plating:
-
Prepare a compound source plate containing your quinoline library, typically at 1 mM in DMSO.
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer ~100 nL of each compound from the source plate to the corresponding wells of the cell plate. This results in a final screening concentration of ~10 µM with 0.25% DMSO.
-
Include control wells:
-
Negative Control: DMSO only (represents 0% inhibition).
-
Positive Control: A known cytotoxic agent like Staurosporine (represents 100% inhibition).
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Signal Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 20 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Read the luminescence on a microplate reader.
-
Causality and Field Insights:
-
Why a white plate? Opaque white plates are used for luminescence assays to maximize the light signal and prevent crosstalk between wells.
-
Why equilibrate to room temperature? The luciferase enzyme's activity is temperature-dependent. Equilibrating both the plates and the reagent ensures consistent results across the entire plate and between plates in a batch.
-
Potential for Interference: Some quinoline compounds may be inherently fluorescent or colored, which can interfere with absorbance or fluorescence-based assays (like MTT or resazurin). Luminescence assays are generally less susceptible, but it's crucial to perform counter-screens without cells to identify compounds that directly inhibit or activate luciferase.
Protocol 2: High-Throughput Antimalarial Parasite Growth Assay
This protocol identifies quinoline derivatives that inhibit the growth of the malaria parasite, Plasmodium falciparum, within red blood cells. The SYBR Green I-based assay is a widely used, robust method for HTS.[4]
Principle: The assay relies on the DNA-intercalating dye SYBR Green I. Because mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, serving as a proxy for parasite proliferation.[17]
Step-by-Step Methodology:
-
Parasite Culture:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, dispense ~100 nL of test compounds and controls into 384-well, black, clear-bottom plates.[17]
-
Controls: Chloroquine or Artemisinin (positive), DMSO (negative).
-
-
Parasite Plating:
-
Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add 40 µL of this suspension to each well of the compound-containing plates.[17]
-
-
Incubation:
-
Incubate plates for 72 hours at 37°C in a humidified chamber with a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).[17]
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
Add 10 µL of this lysis/staining solution to each well.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Signal Detection:
-
Read the fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Causality and Field Insights:
-
Why synchronization? Starting with a synchronized ring-stage culture ensures a uniform and reproducible growth cycle across all wells, leading to more consistent data.
-
Why the specific gas mixture? P. falciparum is a microaerophilic parasite and requires low oxygen conditions for optimal growth in vitro.
-
Why a black plate? Black plates are used for fluorescence assays to minimize background fluorescence and reduce light scatter, improving the signal-to-noise ratio.
Biochemical Assays: Interrogating a Specific Target
Biochemical assays use purified components to test for direct interaction between a compound and a target protein, such as an enzyme.[16] They are essential for understanding the mechanism of action. Quinoline derivatives are well-known kinase inhibitors, making this a common target class for screening.[7][19][20]
Protocol 3: High-Throughput Kinase Inhibition Assay (TR-FRET)
This protocol provides a general framework for identifying quinoline inhibitors of a specific protein kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: TR-FRET is a robust technology for HTS.[11] The assay measures the inhibition of substrate (peptide or protein) phosphorylation by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor into close proximity with an acceptor fluorophore on the substrate. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents phosphorylation, leading to a loss of the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer containing buffer salts, DTT, MgCl₂, and a detergent like Triton X-100 or Tween-20.
-
Dilute the kinase, substrate (e.g., a biotinylated peptide with an acceptor fluorophore), and ATP to their optimal working concentrations in the assay buffer.
-
-
Compound Plating:
-
Dispense ~20 nL of quinoline compounds (in DMSO) into the wells of a low-volume 384-well plate.
-
-
Kinase/Substrate Addition:
-
Add 5 µL of a solution containing the kinase and the acceptor-labeled substrate to each well.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
-
Initiation of Reaction:
-
Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value to facilitate the identification of competitive inhibitors.
-
Incubate for 60-120 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is within the linear range.
-
-
Detection:
-
Add 10 µL of a "Stop/Detection" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the europium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the acceptor and donor wavelengths.
-
Causality and Field Insights:
-
Why use ATP at Km? If the ATP concentration is too high, it becomes very difficult for a competitive inhibitor to displace it from the active site, potentially leading to false negatives. Screening at the Km of ATP provides a more sensitive window for detecting competitive inhibitors.
-
Why include a detergent? Many library compounds, including some planar heterocyclic systems like quinolines, can form aggregates.[21] A low concentration of detergent helps to prevent the formation of these aggregates, which can cause non-specific enzyme inhibition and are a major source of false positives.[21]
-
Importance of Counter-Screens: It is essential to perform counter-screens to eliminate compounds that interfere with the detection system. For TR-FRET, this involves running the assay in the absence of the kinase to identify compounds that quench the fluorescence signal.
Part 3: From Raw Data to Validated Leads - Hit Analysis and Triage
The output of a primary screen is a large dataset that must be carefully processed to identify true "hits."[22][23][24] The goal of hit triage is to efficiently eliminate false positives and prioritize the most promising compounds for further study.[25]
Data Normalization and Hit Selection
-
Normalization: Raw data from each plate is typically normalized to the plate's internal controls. The signal from the negative control (DMSO) is set to 0% inhibition, and the signal from the positive control is set to 100% inhibition.
-
Hit Criteria: A "hit" is defined as a compound that produces a signal beyond a certain threshold. A common starting point is a percent inhibition value greater than three times the standard deviation of the negative controls (e.g., >50% inhibition).
The Hit Triage Cascade
Identifying a compound as a "hit" in the primary screen is just the beginning. A rigorous triage process is necessary to weed out artifacts and confirm activity.
Caption: The hit triage cascade for validating primary screening hits.
-
Computational Triage: Before any wet lab work, hits should be checked against databases of known Pan-Assay Interference Compounds (PAINs) and other frequent hitters that often show activity through non-specific mechanisms.[26]
-
Hit Confirmation: Compounds that pass the computational filter are re-tested, ideally using a freshly sourced powder to rule out degradation or concentration errors in the original library sample.
-
Dose-Response: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This is a critical step to confirm a true biological effect.
-
Orthogonal Assays: The most promising hits should be validated in an orthogonal assay.[15] This means using a different technology or method to measure the same biological endpoint. For example, a hit from a TR-FRET kinase assay could be confirmed using a label-free method like mass spectrometry. This ensures the observed activity is not an artifact of the primary assay format.
Part 4: Troubleshooting Common HTS Issues
Even with careful planning, issues can arise during an HTS campaign. A systematic approach to troubleshooting is key to resolving problems quickly.[27]
| Symptom | Potential Root Cause(s) | Corrective Action(s) |
| Low Z'-Factor (< 0.5) | 1. High variability in controls (%CV > 20%).2. Low signal-to-background ratio.3. Reagent degradation. | 1. Check liquid handler for dispensing accuracy and precision.2. Optimize reagent concentrations; increase enzyme or substrate concentration if possible.3. Use fresh aliquots of reagents; verify storage conditions.[13][15] |
| High Plate-to-Plate Variability | 1. Inconsistent incubation times between plates.2. Temperature or humidity fluctuations in the incubator.3. Batch-to-batch variation in reagents or cells. | 1. Standardize all incubation steps using timers and automated plate handlers.2. Monitor incubator performance; avoid opening the door frequently.3. Qualify new batches of critical reagents (e.g., cells, enzymes) before use in a large screen. |
| Obvious "Edge Effects" | Evaporation from the outer wells of the microplate during long incubations. | 1. Use plates with lids.2. Ensure the incubator is properly humidified.3. Fill the outer wells with sterile water or media instead of experimental samples. |
| High False-Positive Rate | 1. Compound interference (autofluorescence, luciferase inhibition).2. Compound aggregation.3. Non-specific cytotoxicity (in cell-based assays). | 1. Implement counter-screens (e.g., run assay without enzyme/cells) to flag interfering compounds.[26]2. Ensure assays are run with a detergent (e.g., 0.01% Triton X-100).[21]3. For target-based screens, follow up with a general cytotoxicity assay to distinguish specific inhibition from cell death. |
Conclusion
High-throughput screening is a powerful methodology for exploring the vast therapeutic potential of quinoline derivatives. Success in HTS is not merely about speed and scale; it is about the meticulous application of scientific principles. By investing in robust assay development, rigorous statistical validation, and a logical hit triage cascade, researchers can significantly increase the probability of identifying novel, high-quality quinoline-based lead compounds. This guide provides the foundational protocols and strategic insights necessary to build a screening campaign that is not only efficient but also trustworthy, ultimately accelerating the journey from chemical library to clinical candidate.
References
-
Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available from: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. Available from: [Link]
-
Cheminformatic analysis of high-throughput compound screens. PubMed. Available from: [Link]
-
HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs. Available from: [Link]
-
Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. Available from: [Link]
-
Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available from: [Link]
-
Computational Methods for Analysis of High-Throughput Screening Data. ResearchGate. Available from: [Link]
-
High-Throughput Screening. Technology Networks. Available from: [Link]
-
Data Analysis Approaches in High Throughput Screening. IntechOpen. Available from: [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available from: [Link]
-
Screening of Quinoline, 1,3-benzoxazine, and 1,3-oxazine-based Small Molecules Against Isolated methionyl-tRNA Synthetase and A549 and HCT116 Cancer Cells Including an in Silico Binding Mode Analysis. PubMed. Available from: [Link]
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. Available from: [Link]
-
Molecular target interactions of quinoline derivatives as anticancer agents: A review. ResearchGate. Available from: [Link]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC. Available from: [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Available from: [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. Available from: [Link]
-
Assay Troubleshooting. Molecular B•Log. Available from: [Link]
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications. Available from: [Link]
-
Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Available from: [Link]
-
New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. Available from: [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. Available from: [Link]
-
A Protocol for Antimalarial Efficacy Testing in vitro. Medicines for Malaria Venture. Available from: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Available from: [Link]
-
Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Pharmaceutical Research International. Available from: [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. Available from: [Link]
-
Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. Available from: [Link]
-
2,3,8-Trisubstituted Quinolines with Antimalarial Activity. SciELO. Available from: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available from: [Link]
-
High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. Available from: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available from: [Link]
-
2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciências. Available from: [Link]
-
High-throughput screening as a method for discovering new drugs. Drug Target Review. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. technologynetworks.com [technologynetworks.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Design and Implementation of High Throughput Screening Assays for Drug Discoveries | IntechOpen [intechopen.com]
- 12. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mmv.org [mmv.org]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. Data Analysis Approaches in High Throughput Screening | IntechOpen [intechopen.com]
- 25. academic.oup.com [academic.oup.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. Assay Troubleshooting | MB [molecular.mlsascp.com]
Use of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in antibacterial studies
An in-depth guide for researchers, scientists, and drug development professionals on the application and study of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid as a potential antibacterial agent.
Introduction: The Promise of a Novel Quinolone Carboxylic Acid Derivative
Quinolone antibiotics have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and potent bactericidal effects.[1][2] Their mechanism of action, the inhibition of essential bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—is well-established.[3][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial intervention.[5] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, is fundamental to this activity.[2]
This document introduces 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid , a novel derivative of this important class. While specific data on this compound is emerging, its structural features suggest a strong potential for antibacterial activity through the established quinolone mechanism. The strategic placement of a bromo group at the C-6 position and a methyl group at the C-8 position may modulate its potency, spectrum of activity, and pharmacokinetic properties.
These application notes provide a comprehensive framework for the systematic evaluation of this compound, guiding researchers from initial susceptibility testing to detailed mechanistic validation. The protocols herein are based on established, standardized methodologies from authorities such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and scientific rigor.[6]
Hypothesized Mechanism of Action
Quinolone antibiotics function by stabilizing a transient, covalent complex between bacterial type II topoisomerases and DNA.[1][3] This action converts the essential enzyme into a cellular poison that generates lethal double-strand DNA breaks.
-
Target Enzymes : The primary targets are DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits).[5] In many Gram-negative bacteria, DNA gyrase is the primary target, while Topoisomerase IV is the main target in many Gram-positive bacteria.[3]
-
Formation of the Cleavable Complex : The compound is hypothesized to bind to the enzyme-DNA complex, inhibiting the re-ligation step of the topoisomerase reaction cycle.[1]
-
DNA Damage and Cell Death : The stalled complex blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-strand DNA breaks and ultimately triggering cell death pathways.[5]
Caption: Hypothesized mechanism of action.
Part 1: Primary Assessment of Antibacterial Potency
The initial step in evaluating any new antimicrobial agent is to determine its potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[7][8]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of the test compound that completely inhibits the visible growth of a microorganism in vitro.[8][9] It is performed in a 96-well microtiter plate format for efficiency and standardization.
Causality and Scientific Rationale:
-
Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent starting bacterial density (approx. 1.5 x 10⁸ CFU/mL), which is then diluted to a final concentration of 5 x 10⁵ CFU/mL.[9] This standardization is critical for the reproducibility of MIC values.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally recommended medium for susceptibility testing of non-fastidious aerobic bacteria, as its divalent cation concentrations (Ca²⁺ and Mg²⁺) are controlled, which can significantly affect the activity of some antibiotics.[10]
-
Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC value across a clinically and biologically relevant concentration range.[11]
-
Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) validates the experiment, ensuring the bacteria are viable and the medium is not contaminated.[11]
Step-by-Step Methodology:
-
Preparation of Test Compound Stock:
-
Prepare a 10 mg/mL stock solution of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.[9]
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial transfer from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10 after mixing.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9]
-
Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[8]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation: MIC values should be determined against a panel of clinically relevant and quality control (QC) bacterial strains.
| Bacterial Strain | ATCC Number | Hypothetical MIC (µg/mL) | Interpretation |
| Escherichia coli | 25922 | 0.25 - 1 | Susceptible |
| Staphylococcus aureus | 29213 | 0.5 - 2 | Susceptible |
| Pseudomonas aeruginosa | 27853 | 16 - 64 | Intermediate |
| Enterococcus faecalis | 29212 | 32 - 128 | Resistant |
Part 2: Defining the Nature of Antibacterial Activity
Once the MIC is known, the next critical step is to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The time-kill kinetics assay provides this dynamic information.[10][12]
Protocol 2: Time-Kill Kinetics Assay
This assay measures the decrease in viable bacterial count over time after exposure to the antimicrobial agent at various concentrations relative to its MIC.
Causality and Scientific Rationale:
-
MIC Multiples: Testing at concentrations of 1x, 2x, and 4x MIC helps to understand if the killing effect is concentration-dependent.[10]
-
Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the visualization of the rate and extent of bacterial killing.[10][13]
-
CFU Quantification: Serial dilution and plating is the definitive method for quantifying the number of viable bacteria (Colony Forming Units, CFU) at each time point.[10]
-
Bactericidal Definition: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[10][12]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a mid-logarithmic phase culture of the test organism in CAMHB.[13] Adjust the culture to a final concentration of ~5 x 10⁵ CFU/mL in multiple flasks.
-
Prepare solutions of the test compound in CAMHB at the desired final concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
-
Exposure and Sampling:
-
Add the prepared bacterial inoculum to each flask containing the compound and to a growth control flask (0x MIC).
-
Incubate all flasks in a shaking incubator at 37°C.[13]
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask.[10]
-
-
Quantification of Viable Bacteria:
-
Perform 10-fold serial dilutions of each aliquot in sterile PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
-
Data Analysis:
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Caption: Workflow for the time-kill kinetics assay.
Part 3: Mechanistic Validation via Target Engagement
To confirm that 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid acts via the hypothesized mechanism, direct enzymatic assays are required. These assays measure the compound's ability to inhibit the activity of purified DNA gyrase and topoisomerase IV.[14]
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of the compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[15]
Causality and Scientific Rationale:
-
Substrate: Relaxed, covalently closed circular DNA (e.g., pBR322) is the specific substrate for the supercoiling activity of DNA gyrase.
-
ATP Requirement: DNA gyrase activity is ATP-dependent. Reactions without ATP serve as a negative control to ensure the observed activity is enzymatic.[15]
-
Agarose Gel Electrophoresis: Supercoiled and relaxed DNA isoforms have different topological structures and migrate at different rates in an agarose gel, allowing for clear visual separation and quantification. Supercoiled DNA migrates faster than relaxed DNA.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microfuge tube on ice, assemble the reaction mixture containing:
-
Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).
-
1 mM ATP.
-
Relaxed pBR322 DNA (e.g., 0.5 µg).
-
Varying concentrations of the test compound (dissolved in DMSO) or DMSO alone for the control.
-
-
Pre-incubate for 10 minutes.
-
-
Enzymatic Reaction:
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 3% SDS, 60 mM EDTA, with a loading dye).[16]
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a low voltage (e.g., 25 V) overnight or a higher voltage (e.g., 90 V) for 90 minutes to separate the DNA topoisomers.[15]
-
Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.[16]
-
-
Interpretation:
-
A positive control (enzyme, no inhibitor) should show a strong band corresponding to supercoiled DNA.
-
A negative control (no enzyme) should show only the relaxed DNA band.
-
Inhibition is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration. The IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity) can be determined by quantifying the band intensities.[16]
-
Protocol 4: Topoisomerase IV Decatenation Assay
This assay measures the ability of the compound to inhibit the decatenation (unlinking) of interlinked DNA circles (kDNA) by Topoisomerase IV.[17][18]
This protocol is analogous to the gyrase assay, with the key difference being the substrate. Instead of relaxed plasmid DNA, catenated kinetoplast DNA (kDNA) is used.[17] Successful decatenation by Topoisomerase IV releases small, circular DNA mini-circles from the large kDNA network. On an agarose gel, the large kDNA network remains in the well, while the decatenated mini-circles migrate into the gel. Inhibition is observed as the persistence of kDNA in the well.[17]
Caption: Workflow for enzyme inhibition assays.
Conclusion and Forward Outlook
By following this structured series of protocols, researchers can build a comprehensive profile of the antibacterial properties of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. The data generated—from initial MIC values and bactericidal/bacteriostatic classification to direct evidence of target engagement with DNA gyrase and topoisomerase IV—will provide a robust foundation for further preclinical development. This systematic approach ensures that the evaluation is scientifically rigorous, reproducible, and directly comparable to established agents in the quinolone class, paving the way for the potential development of a new and effective antibacterial therapeutic.
References
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]
-
Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (PDF). Retrieved March 17, 2026, from [Link]
-
3.3. Minimum Inhibitory Concentration (MIC) Assay - Bio-protocol. (n.d.). Retrieved March 17, 2026, from [Link]
-
topoisomerase IV assay kits - ProFoldin. (n.d.). Retrieved March 17, 2026, from [Link]
-
Wroblewska, J., & Wolska, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved March 17, 2026, from [Link]
-
Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. PMC. Retrieved March 17, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) - Bridge PTS. (n.d.). Retrieved March 17, 2026, from [Link]
-
Quinolone antibiotic - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
-
DNA gyrase supercoiling inhibition assay - Bio-protocol. (n.d.). Retrieved March 17, 2026, from [Link]
-
4.6. Time-Kill Kinetics Assay - Bio-protocol. (n.d.). Retrieved March 17, 2026, from [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.). Retrieved March 17, 2026, from [Link]
-
Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved March 17, 2026, from [Link]
-
Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics - Auctores | Journals. (2024). Retrieved March 17, 2026, from [Link]
-
Synthetic antibacterial agents quinolones. (n.d.). Retrieved March 17, 2026, from [Link]
-
(DOC) Time-Kill Assay - Academia.edu. (n.d.). Retrieved March 17, 2026, from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021). Retrieved March 17, 2026, from [Link]
-
Tang, K., & Zhao, H. (2023). Quinolones: resistance and therapy. IDR - Dove Medical Press. Retrieved March 17, 2026, from [Link]
-
Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Retrieved March 17, 2026, from [Link]
-
Vitanza, S., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved March 17, 2026, from [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Retrieved March 17, 2026, from [Link]
-
Huband, M. D., et al. (2020). Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. PMC. Retrieved March 17, 2026, from [Link]
-
bacterial antimicrobial susceptibility testing - WOAH. (n.d.). Retrieved March 17, 2026, from [Link]
-
Hiasa, H., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved March 17, 2026, from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved March 17, 2026, from [Link]
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.).
-
Mycobacterium tuberculosis Gyrase Supercoiling Assay - Inspiralis. (n.d.). Retrieved March 17, 2026, from [Link]
Sources
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. dovepress.com [dovepress.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. emerypharma.com [emerypharma.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. journals.asm.org [journals.asm.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. topoisomerase IV assay kits [profoldin.com]
Purification challenges of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
Welcome to the Advanced Technical Support Portal for 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 67643-46-3). As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the unique physicochemical challenges of this molecule.
This quinoline derivative presents three primary hurdles: extreme insolubility due to its zwitterionic nature, chromatographic artifacts driven by tautomerism, and co-precipitation of structurally similar synthesis byproducts. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.
Physicochemical Profile & Behavioral Matrix
To successfully manipulate this molecule, you must first understand the causality behind its physical behavior. The presence of the 4-hydroxy group, the acidic 3-carboxylic acid, and the basic quinoline nitrogen creates a highly complex hydrogen-bonding network.
| Property | Characteristic / Value | Experimental Causality & Implication |
| Molecular Weight | 282.09 g/mol | The heavy 6-bromo substitution significantly increases lipophilicity compared to the base quinoline core. |
| pKa (Carboxylic Acid) | ~ 2.5 – 3.0 | Rapidly deprotonates in mild base; requires acidification below pH 4 to neutralize the carboxylate. |
| pKa (Quinoline Nitrogen) | ~ 4.5 – 5.0 | Protonates in strong acid; contributes to the molecule's zwitterionic state at neutral pH. |
| Isoelectric Point (pI) | ~ 4.0 | The exact pH where the molecule is electrically neutral, resulting in a sudden, massive drop in solubility. |
| Tautomerism | 4-Hydroxy ⇌ 4-Oxo | Dynamic structural shifting causes peak broadening and splitting during unbuffered chromatography. |
Troubleshooting FAQs: Isolation & Analysis
FAQ 1: Why does my compound behave like "brick dust" and refuse to dissolve in standard organic solvents?
A: The extreme insolubility is driven by the molecule's tautomeric and zwitterionic nature. The 4-hydroxyquinoline core exists in a dynamic equilibrium with its 4-oxo-1,4-dihydroquinoline (quinolone) tautomer[1]. This structural duality enables robust intermolecular hydrogen bonding (between the C4-oxo/hydroxy and the C3-carboxylic acid/N1-proton) and extensive π−π stacking facilitated by the flat quinoline core. At neutral pH, the molecule forms a highly stable, neutral zwitterionic lattice that repels both water and non-polar organics.
The Fix: To break this crystal lattice, you must disrupt the hydrogen bonding or alter the ionization state.
-
For Organic Solvation: Use highly polar, aprotic solvents with strong hydrogen-bond disrupting capabilities (e.g., DMSO or DMF) combined with gentle heating (40°C).
-
For Aqueous Solvation: Force the molecule into a single ionized state. Use 1M NaOH to form the highly soluble sodium carboxylate salt, or 1M HCl to protonate the quinoline nitrogen.
FAQ 2: During HPLC or LC-MS analysis, my peak is broad, tailing, or splitting into two. Is my sample degrading?
A: No, your sample is likely intact. This is a classic chromatographic artifact caused by the 4-hydroxyquinoline ⇌ 4-quinolone tautomerism[2][3]. On a standard reverse-phase C18 column using neutral water/acetonitrile gradients, the rate of tautomeric interconversion is similar to the timescale of the chromatographic separation. The stationary phase interacts differently with the aromatic enol (4-hydroxy) versus the polar keto (4-oxo) form, leading to peak splitting or severe tailing.
The Fix: You must "lock" the tautomeric equilibrium and suppress the ionization of the carboxylic acid. Add a strong acidic modifier—typically 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA)—to both your aqueous and organic mobile phases. This forces the molecule into a single protonated state, yielding a sharp, singular peak.
Tautomeric equilibrium between 4-hydroxyquinoline and 4-quinolone forms affecting chromatography.
FAQ 3: What is the most efficient way to isolate the pure product after ester hydrolysis?
A: The most reliable and scalable method is isoelectric precipitation [4][5]. After hydrolyzing the precursor (ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate) in aqueous NaOH, the product is fully dissolved as a sodium salt. By carefully titrating the basic solution with HCl to exactly pH 4.0, you reach the isoelectric point of the molecule. At this specific pH, the zwitterionic form is maximized, and its aqueous solubility drops to near zero, causing the pure product to crash out of solution while water-soluble impurities remain dissolved.
Validated Experimental Protocol: Isoelectric Precipitation
This protocol details the transformation of the ethyl ester precursor into the pure carboxylic acid. It is designed as a self-validating system; analytical checkpoints are built-in to prevent downstream failures.
Step 1: Alkaline Hydrolysis
-
Suspend 1.0 equivalent of 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester in 10 volumes of 1M aqueous NaOH and 2 volumes of Ethanol.
-
Reflux the mixture at 85°C for 2–3 hours until the suspension becomes a clear, homogeneous solution (indicating the formation of the soluble sodium salt)[5].
-
Self-Validation Checkpoint: Remove a 50 µL aliquot, dilute in 1 mL of 50:50 Water:Acetonitrile (with 0.1% TFA), and analyze via LC-MS. The complete disappearance of the ester mass ( [M+H]+=310.14 )[6] and the appearance of the acid mass ( [M+H]+=282.0 ) confirms reaction completion.
Step 2: Isoelectric Titration
-
Cool the reaction mixture to 20°C.
-
Begin dropwise addition of 2M HCl under vigorous stirring. Causality: Slow addition is critical. Rapid acidification causes flash-precipitation, which traps salts and unreacted starting materials inside the crystal lattice of the product.
-
Monitor the pH continuously using a calibrated pH meter. Stop the addition exactly at pH 4.0 . A dense, off-white precipitate will form[4].
Step 3: Isolation and Washing
-
Stir the suspension at room temperature for 30 minutes to ensure complete crystallization.
-
Collect the solid via vacuum filtration.
-
Wash the filter cake sequentially with:
-
Cold Deionized Water (3 x 5 mL): Removes residual NaCl and excess HCl.
-
Cold Ethanol (1 x 5 mL): Strips away unreacted lipophilic organic impurities and trace ester.
-
-
Dry the solid under high vacuum at 50°C for 12 hours to yield the pure 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.
Workflow for isolating 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid via pH titration.
References
-
University of Plovdiv. Synthesis of Quinoline Derivatives with Potential Antibacterial Activity. Retrieved from:[Link]
-
The Journal of Organic Chemistry - ACS Publications. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Retrieved from:[Link]
-
ChemRxiv. Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. Retrieved from:[Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in Substituted Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. Substituted quinolines are privileged scaffolds in drug development, but their classical synthesis routes are notoriously plagued by side reactions, low yields, and poor regioselectivity.
This guide is designed for researchers and scientists to troubleshoot common synthetic bottlenecks. We bridge the gap between theoretical mechanisms and benchtop reality, providing causality-driven explanations and self-validating protocols to ensure your syntheses succeed.
Module 1: The Skraup & Doebner-von Miller Syntheses
Target: Unsubstituted or hetero-ring substituted quinolines via α,β-unsaturated carbonyls.
FAQ & Troubleshooting
Q: Why does my Skraup synthesis yield a black, intractable tar instead of the desired quinoline? A: The Skraup synthesis relies on the in situ generation of acrolein from glycerol using concentrated sulfuric acid. Acrolein is highly prone to polymerization under strongly acidic and high-temperature conditions, leading to tar formation[1]. Furthermore, the oxidation step (typically using nitrobenzene) is violently exothermic. If this exotherm is uncontrolled, localized overheating accelerates acrolein polymerization over the desired conjugate addition of the aniline.
Causality & Solution: You must kinetically favor the conjugate addition over polymerization. Incorporating a moderating agent such as ferrous sulfate (FeSO₄) acts as an oxygen carrier, regulating the oxidative step and preventing thermal runaways[1].
Caption: Skraup synthesis workflow highlighting temperature control to prevent tar formation.
Self-Validating Protocol: Moderated Skraup Synthesis
-
Preparation: In a round-bottom flask, combine aniline (1.0 eq), anhydrous glycerol (3.0 eq), and nitrobenzene (0.6 eq).
-
Moderation: Add ferrous sulfate heptahydrate (0.05 eq) to act as an exotherm moderator.
-
Acid Addition: Slowly add concentrated H₂SO₄ (3.0 eq) dropwise while cooling the flask in an ice bath to prevent premature acrolein formation.
-
Controlled Heating: Gradually heat the mixture to 130°C. If the reaction begins to reflux violently, remove the heat source immediately until the exotherm subsides.
-
Cyclization: Reflux for 3-5 hours, then cool, neutralize with NaOH, and isolate via steam distillation.
-
Validation Check: Monitor the crude mixture via TLC (Hexanes:EtOAc 3:1). The absence of a heavy, immovable baseline streak (tar) and the appearance of a distinct UV-active spot confirms the exotherm was successfully moderated.
Module 2: The Friedländer Annulation
Target: Polysubstituted quinolines via 2-aminoaryl aldehydes/ketones.
FAQ & Troubleshooting
Q: My Friedländer reaction shows low conversion and a complex mixture of byproducts. How do I prevent this? A: The classic Friedländer synthesis uses strong bases or acids to condense a 2-aminoaryl ketone with an α-methylene ketone. The most common side reaction is the self-aldol condensation of the α-methylene ketone reactant[2]. This consumes your starting material and creates oligomeric byproducts that complicate purification.
Causality & Solution: Strong Brønsted acids/bases indiscriminately activate all enolizable carbonyls. Switching to milder, Lewis acid-catalyzed conditions (e.g., using Iron(III) chloride) or using solvent-free conditions kinetically favors the cross-condensation and rapid cyclodehydration over self-condensation[3].
Caption: Friedländer reaction pathway showing the competing self-aldol condensation.
Self-Validating Protocol: Lewis Acid-Catalyzed Friedländer Synthesis
-
Reagent Mixing: Combine the 2-aminoaryl ketone (1.0 eq) and the α-methylene ketone (1.2 eq) in a reaction vessel.
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., 1 mol% FeCl₃)[3].
-
Reaction: For solvent-free conditions, grind the mixture thoroughly, or use a minimal amount of ethanol as a solvent.
-
Heating: Heat the mixture at 80°C (or apply microwave irradiation) for 1-2 hours.
-
Workup: Extract with ethyl acetate, wash with brine, and purify via column chromatography.
-
Validation Check: Analyze the crude mixture via ¹H NMR before purification. The absence of complex multiplet peaks in the aliphatic region (indicative of oligomeric aldol products) validates the chemoselectivity of the Lewis acid catalyst.
Module 3: Conrad-Limpach & Combes Syntheses
Target: 2- or 4-hydroxyquinolines and 2,4-disubstituted quinolines.
FAQ & Troubleshooting
Q: When reacting anilines with β-ketoesters, I am getting a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline. How do I control the regioselectivity? A: This is a classic thermodynamic versus kinetic control issue. The reaction between aniline and a β-ketoester can proceed down two distinct pathways. At lower temperatures (~100°C), the aniline attacks the ester carbonyl, forming a β-ketoanilide (kinetic product), which cyclizes under acid catalysis to 2-hydroxyquinoline (the Knorr quinoline synthesis). At high temperatures (~250°C), the aniline attacks the ketone carbonyl, forming a Schiff base (thermodynamic product), which undergoes electrocyclic ring closure to form 4-hydroxyquinoline (the Conrad-Limpach synthesis)[4][5].
Causality & Solution: You must strictly control the reaction temperature and solvent environment. For Conrad-Limpach, use a high-boiling inert solvent like mineral oil or diphenyl ether to instantly reach 250°C, bypassing the kinetic intermediate[4].
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
Self-Validating Protocol: Temperature-Controlled Conrad-Limpach Synthesis
-
Solvent Preparation: Pre-heat an inert solvent (e.g., diphenyl ether or mineral oil) to 250°C in a flask equipped with a Dean-Stark trap[4].
-
Reagent Mixing: In a separate vessel, mix aniline (1.0 eq) and the β-ketoester (1.1 eq) with a catalytic amount of strong acid (e.g., HCl or H₂SO₄)[4].
-
Flash Heating: Add the reactant mixture dropwise into the pre-heated solvent. The high temperature ensures immediate Schiff base formation and electrocyclic ring closure.
-
Equilibrium Driving: Continuously remove the water/alcohol byproduct via the Dean-Stark trap to drive the equilibrium toward the 4-hydroxyquinoline product.
-
Isolation: Cool the mixture; the product typically precipitates and can be collected via vacuum filtration.
-
Validation Check: Confirm regioselectivity via melting point or IR spectroscopy. Pure 4-hydroxyquinolines exhibit distinct carbonyl stretching frequencies compared to 2-hydroxyquinolines, and pure crystals will show a sharp melting point without the depression characteristic of a regioisomer mixture.
Quantitative Data Summary: Side Reaction Mitigation
The following table summarizes the quantitative impact of applying the optimized troubleshooting strategies discussed in this guide.
| Reaction Type | Primary Side Reaction | Root Cause | Mitigation Strategy | Typical Yield Improvement |
| Skraup | Tar/Polymerization | Uncontrolled exotherm & acidic acrolein polymerization | FeSO₄ moderator, precise temp control | 30% → 75% |
| Doebner-von Miller | Resinous byproducts | α,β-unsaturated carbonyl polymerization | Two-phase solvent system | 40% → 80% |
| Friedländer | Self-aldol condensation | Strong base/acid catalysis | Lewis acid (e.g., FeCl₃) or solvent-free | 50% → 90%+ |
| Conrad-Limpach | 2-Hydroxyquinoline (Knorr product) | Low temperature favoring kinetic β-ketoanilide | Pre-heated solvent (250°C) | Mixed → 95% Regioselectivity |
| Combes | Undesired regioisomers | Ambident electrophilicity of 1,3-diketones | Symmetrical diketones or specific EWG tuning | Variable → >70% |
References
Sources
Troubleshooting low bioactivity of synthetic quinoline derivatives
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who are perplexed by synthetic quinoline derivatives. These molecules often exhibit stellar in silico docking scores but fail to translate into in vitro or in vivo bioactivity.
The quinoline scaffold is a privileged bicyclic aromatic pharmacophore, but it is fraught with physicochemical and metabolic pitfalls. This guide provides a mechanistic, self-validating framework to diagnose and resolve these discrepancies, ensuring your experimental data reflects true target engagement rather than artifactual interference.
Diagnostic Workflow
Diagnostic workflow for isolating the root cause of low quinoline bioactivity.
Troubleshooting FAQs: Mechanistic Insights
Q: My quinoline derivative shows an IC50 > 50 µM in my biochemical assay, but docking predicted sub-nanomolar affinity. Is the target engagement failing? A: Not necessarily. Before questioning the pharmacophore, you must rule out kinetic solubility failures. Quinolines are highly planar and prone to strong π−π stacking interactions, resulting in high crystal lattice energies. When transferred from a DMSO stock into an aqueous assay buffer, these compounds often rapidly precipitate into amorphous aggregates. This drastically reduces the effective concentration ( Ceff ) in the well, meaning you are testing the compound at a fraction of its assumed concentration. You must differentiate between thermodynamic solubility (equilibrium of a crystalline solid) and kinetic solubility (precipitation rate from DMSO)[1].
Q: My compound is soluble, but I am seeing erratic readouts, signal quenching, or a lack of dose-response. Could the quinoline core be interfering with the assay? A: Yes. Certain quinoline substructures, particularly fused tetrahydroquinolines (THQs) and quinolinediones, are documented Pan-Assay Interference Compounds (PAINS)[2][3]. The causality here is twofold:
-
Redox Cycling & Thiol Reactivity: Quinolinediones can generate hydrogen peroxide under reducing assay conditions (e.g., in the presence of DTT), leading to false readouts in oxidation-sensitive assays[3]. Furthermore, electrophilic quinoline derivatives can covalently react with exposed cysteine residues on the target protein or assay reagents via Michael addition, acting as non-specific sulfhydryl scavengers[4].
-
Optical Interference: The conjugated aromatic system of quinolines absorbs strongly in the UV-Vis spectrum and can quench fluorescence signals (e.g., in AlphaScreen or FRET assays) via inner-filter effects.
Q: My compound works perfectly in cell-free biochemical assays but loses all activity in cell-based assays or animal models. Why? A: This is a classic hallmark of metabolic instability. The quinoline ring is highly electron-rich and serves as a prime substrate for oxidative metabolism by hepatic Cytochrome P450 enzymes (e.g., CYP3A4). Oxidation typically occurs at the 2-, 4-, or 8-positions[5]. If your compound is rapidly metabolized into an inactive hydroxylated derivative, it will fail in any system containing active metabolic enzymes. Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine) or blocking the metabolically labile sites (e.g., converting to oxo-quinolines/quinolones), can significantly enhance metabolic stability.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. If the internal controls fail, the assay is operationally invalid, preventing researchers from chasing false leads.
Protocol 1: Turbidimetric Kinetic Solubility Assay
Purpose: To determine the maximum soluble concentration of the quinoline derivative in the specific assay buffer before amorphous precipitation occurs.
Step-by-Step Methodology:
-
Prepare a 10 mM stock of the quinoline derivative in 100% DMSO.
-
Perform a 3-fold serial dilution of the compound in DMSO.
-
Spike the DMSO stocks into the aqueous assay buffer (e.g., DPBS, pH 7.4) to achieve a final DMSO concentration of 2%[6].
-
Incubate the microplate at 25°C for 1 hour to allow for potential amorphous precipitation.
-
Measure absorbance at 620 nm using a microplate reader.
Self-Validation System: You must include Pyrene as a known insoluble positive control (must show high turbidity/absorbance) and Hydrocortisone as a known soluble negative control (must show baseline absorbance)[6]. Causality of Failure: If Pyrene fails to scatter light at 620 nm, the plate reader optics are misaligned or the buffer contains unintended surfactants. If Hydrocortisone precipitates, the buffer's ionic strength or pH is incorrect.
Protocol 2: Thiol-Reactivity Counter-Screen (LC-MS Adduct Assay)
Purpose: To rule out covalent PAINS interference via non-specific cysteine binding.
Step-by-Step Methodology:
-
Incubate 10 µM of the quinoline derivative with 50 µM of a model thiol (e.g., Glutathione or Dithiothreitol) in assay buffer at 37°C for 2 hours.
-
Quench the reaction by adding 1% formic acid.
-
Analyze the mixture via UPLC-MS to detect the formation of compound-thiol adducts (mass shift corresponding to the addition of the thiol)[4].
Self-Validation System: Use a known benzo[b]thiophene-1,1-dioxide derivative as a positive reactive control (must show >90% adduct formation) and a saturated aliphatic amine as a negative control[4]. Causality of Failure: If the positive control fails to form an adduct, the model thiol has likely oxidized in storage (forming disulfides) and is no longer nucleophilic.
Quantitative Troubleshooting Metrics
Use the following data thresholds to diagnose specific failure modes and guide your medicinal chemistry optimization.
| Diagnostic Parameter | Warning Threshold | Mechanistic Cause | Recommended Structural Optimization |
| Kinetic Solubility | < 10 µM | High π−π stacking lattice energy | Disrupt planarity (introduce sp3 hybridization), add solubilizing polar groups. |
| Thiol Adduct Formation | > 20% conversion | Electrophilic Michael addition | Remove α,β -unsaturated carbonyls, sterically block reactive sites. |
| Microsomal Clearance | > 50 µL/min/mg | CYP450-mediated oxidation | Block the 2-, 4-, or 8-positions with halogens (e.g., Fluorine) or convert to quinolones. |
| LogD (pH 7.4) | > 5.0 | Excessive lipophilicity | Introduce polar heteroatoms, reduce the total aromatic ring count. |
References
- Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC nih.gov
- AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter drughunter.com
- 260 quinolones for applications in medicinal chemistry: synthesis and structure chim.it
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS acs.org
- Turbidimetric (Kinetic) Solubility Assay - Domainex domainex.co.uk
- Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles benthamdirect.com
- Solubility in Pharmaceutical R&D: Predictions and Reality americanpharmaceuticalreview.com
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. As a critical scaffold in medicinal chemistry, scaling its synthesis from the benchtop to pilot scale presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Overview of the Synthetic Pathway: The Gould-Jacobs Reaction
The most reliable and scalable method for synthesizing the target quinoline core is the Gould-Jacobs reaction.[1][2] This multi-step process is valued for its versatility in creating 4-hydroxyquinoline derivatives.[3] The pathway involves three primary stages: condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), high-temperature thermal cyclization, and subsequent saponification of the resulting ester.
The specific pathway for our target compound is outlined below:
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
The following protocols provide a baseline for the synthesis. Yields and reaction times may vary based on scale and specific equipment.
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| 1 | Condensation | 4-Bromo-2-methylaniline, DEEM | None (Neat) | 100-130 | 1-2 | >90% |
| 2 | Cyclization | Anilinomethylenemalonate Intermediate | Diphenyl Ether | ~250 | 0.5-1.5 | 60-75% |
| 3 | Saponification | Ethyl Ester Intermediate | 10% NaOH (aq) | Reflux (~100) | 1-2 | >95% |
Protocol 1: Step 1 - Condensation
-
In a round-bottom flask equipped with a distillation head, combine 4-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture to 100-130°C under atmospheric pressure.[3]
-
Ethanol will begin to distill off as the reaction proceeds. Monitor the reaction via Thin Layer Chromatography (TLC) until the aniline starting material is consumed (typically 1-2 hours).
-
Once complete, apply a vacuum to remove any residual ethanol. The resulting viscous oil, the anilinomethylenemalonate intermediate, can often be used in the next step without further purification.
Protocol 2: Step 2 - Thermal Cyclization
-
In a separate flask suitable for high temperatures, preheat a high-boiling inert solvent such as diphenyl ether (approx. 10 volumes relative to the intermediate) to ~250°C.
-
Slowly add the anilinomethylenemalonate intermediate from Step 1 to the hot diphenyl ether with vigorous stirring. Caution: This addition can cause rapid boiling and evolution of ethanol vapor.
-
Maintain the temperature at ~250°C for approximately 1 hour.[4] The cyclization is often accompanied by a color change. Monitor by TLC for the disappearance of the intermediate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a large volume of a non-polar solvent like n-hexane (approx. 20-30 volumes) to precipitate the product.[5]
-
Collect the solid product, ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate, by filtration and wash thoroughly with n-hexane to remove the diphenyl ether.
Protocol 3: Step 3 - Saponification (Hydrolysis)
-
Suspend the dried ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (w/v).[5]
-
Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the sodium salt of the carboxylic acid is formed.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
With stirring, slowly add concentrated hydrochloric acid to acidify the solution to a pH of 1-2.[5]
-
The final product, 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under a vacuum.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Caption: Common problem-cause relationships in the synthesis.
Question: My cyclization reaction (Step 2) is not working, or the yield is extremely low.
-
Potential Cause 1: Insufficient Temperature. The thermal electrocyclization required in the Gould-Jacobs reaction has a high activation energy barrier.[3] Temperatures below 240°C are often insufficient for driving the reaction to completion in a reasonable timeframe.
-
Solution: Ensure your heating mantle and thermometer are calibrated correctly. The internal reaction temperature, not the mantle setting, must be at or near 250°C. Using a solvent like Dowtherm A, which has a similar boiling point to diphenyl ether, is also a common industrial practice.[4]
-
-
Potential Cause 2: Reaction Time. While the reaction is often complete within an hour at 250°C, scaling up can affect heat transfer and reaction kinetics.
-
Solution: Monitor the reaction progress using TLC. Take aliquots carefully from the hot reaction mixture and quench them before spotting. If the intermediate is still present after 1 hour, extend the reaction time by 30-minute intervals.
-
Question: The cyclization reaction produced a large amount of black, tarry material, making purification impossible.
-
Potential Cause: Overheating or Prolonged Reaction Time. While high temperatures are necessary, exceeding 260°C or heating for an extended period can lead to decomposition and polymerization side reactions.[6][7]
-
Solution: Maintain strict temperature control. Use a temperature controller to avoid overheating. Once TLC indicates the reaction is complete, cool it down promptly. Do not leave the reaction at high temperatures unnecessarily.
-
Question: After hydrolysis and acidification (Step 3), my final product won't precipitate out of solution.
-
Potential Cause: Incorrect pH. The target compound is a carboxylic acid and is soluble in its carboxylate (salt) form at neutral or basic pH. It requires a strongly acidic environment to precipitate.
-
Solution: Use a pH meter or pH paper to confirm the pH of the solution is ≤ 2 after adding hydrochloric acid.[5] If the pH is too high, add more acid. Ensure the mixture is well-stirred during acidification to prevent localized pH differences. Also, ensure the mixture is thoroughly cooled, as solubility increases with temperature.
-
Question: My final product is off-color and shows impurities in NMR/LC-MS analysis.
-
Potential Cause 1: Residual Diphenyl Ether. Due to its high boiling point and oily nature, diphenyl ether can be difficult to remove completely.
-
Solution: During the work-up of Step 2, be meticulous with the washing of the filtered solid. Use generous amounts of n-hexane or petroleum ether. A second trituration (slurrying the solid in fresh hexane and re-filtering) can be highly effective.
-
-
Potential Cause 2: Side Products. If the cyclization was not clean, minor isomeric byproducts or decomposition products may carry through the synthesis.
-
Solution: The final carboxylic acid can be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water mixtures.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Gould-Jacobs reaction preferred for this synthesis? The Gould-Jacobs reaction is highly effective for anilines, providing a direct route to the 4-hydroxyquinoline core which is present in the target molecule.[1][3] Alternative quinoline syntheses like the Skraup or Doebner-von Miller reactions involve highly exothermic and harsh acidic conditions that can be difficult to control and may not be compatible with the substituents on our starting material.[2][7]
Q2: Are there alternatives to using diphenyl ether for the cyclization step? Yes. While traditional, high-boiling solvents pose handling and removal challenges. Modern approaches offer milder conditions:
-
Microwave Irradiation: This technique can significantly reduce reaction times and sometimes improve yields by efficiently delivering energy for the cyclization.[3][8]
-
Eaton's Reagent (P₂O₅/MeSO₃H): This reagent can promote the cyclization at much lower temperatures (80-100°C), avoiding the need for specialized high-temperature equipment.[8]
Q3: The starting aniline, 4-bromo-2-methylaniline, is not commercially available at the scale I need. How can I prepare it? 4-bromo-2-methylaniline can be synthesized from 2-methylaniline (o-toluidine) via electrophilic bromination. The amino group is a strong activating group, so care must be taken to achieve mono-bromination at the para position. This typically involves protecting the amine as an acetanilide, performing the bromination, and then deprotecting the amine.
Q4: Can the final carboxylic acid be decarboxylated? Yes, quinoline-3-carboxylic acids can be decarboxylated, though it often requires harsh conditions. Thermal decarboxylation can be achieved by heating the solid compound, often in a high-boiling solvent like mineral oil, to temperatures exceeding 250°C.[9] Palladium-catalyzed decarboxylation methods have also been developed as milder alternatives.[10][11] However, for many applications, the carboxylic acid group is a key functional handle and is intentionally retained.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
WikiDoc. Gould-Jacobs reaction. [Link]
-
Kowalska, T. M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Navarrete-Vázquez, G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]
- Google Patents. METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS.
-
ConnectSci. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]
-
ResearchGate. Convenient Access to Ester‐Containing Quinolinones through a Sequential Radical Alkoxycarbonylation/Cyclization/Hydrolysis Process. [Link]
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Ali, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Andrade, J. C., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]
-
ACS Publications. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ACS Publications. Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. [Link]
-
Thapa, B., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Patsnap. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. [Link]
-
PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
-
PMC. Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. [Link]
-
Zhou, X-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. [Link]
-
Indian Academy of Sciences. Heterocyclic compounds. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- Google Patents. New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
Technical Support Center: Synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common impurities. Our approach is rooted in established chemical principles and validated analytical methodologies to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic pathway for 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid?
The most established and versatile method for preparing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction .[1][2][3] This multi-step synthesis is the logical pathway for the target molecule. It begins with the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] The sequence concludes with saponification to yield the final carboxylic acid.
For the specific synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, the pathway involves:
-
Condensation: Reaction of 4-Bromo-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM) .
-
Thermal Cyclization: Heating the resulting intermediate, typically in a high-boiling solvent like diphenyl ether, to form the quinoline ring, yielding ethyl 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylate .[3][4]
-
Saponification: Hydrolysis of the ethyl ester using a base like sodium hydroxide (NaOH) to produce the final product, 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid .[5][6]
Caption: Synthetic pathway via the Gould-Jacobs reaction.
Q2: What are the most common impurities I should anticipate in my final product?
Impurities can arise from each stage of the synthesis. Proactive identification is key to achieving high purity. The most common impurities are categorized below.
| Impurity Category | Specific Impurity Name | Stage of Origin |
| Unreacted Starting Materials | 4-Bromo-2-methylaniline | Step 1: Condensation |
| Diethyl ethoxymethylenemalonate (DEEM) | Step 1: Condensation | |
| Incomplete Reaction | Ethyl 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylate | Step 3: Saponification |
| Side-Reaction Products | 6-Bromo-8-methylquinolin-4-ol | Step 2: Thermal Cyclization |
| Isomeric quinoline products | Step 2: Thermal Cyclization | |
| Residual Solvents | Diphenyl ether, Ethanol, etc. | All Steps |
Q3: My analysis shows a significant peak corresponding to the ethyl ester of my target molecule. What went wrong?
The presence of residual ethyl 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylate indicates incomplete saponification (hydrolysis).
Causality:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the ester to a carboxylic acid is a kinetically controlled process. If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, a significant amount of the starting ester will remain.[6]
-
Inadequate Amount of Base: Saponification requires a stoichiometric amount of base (e.g., NaOH) to react with the ester and a catalytic amount of water. If the base is impure, incorrectly weighed, or consumed by acidic impurities, the reaction will not go to completion.
-
Poor Solubility: The ester intermediate may have poor solubility in the aqueous base solution, limiting the reaction rate. The use of a co-solvent like ethanol is common to improve solubility.[6]
Solution: Ensure you are using a sufficient excess of base, allow for adequate reflux time (monitor by TLC or HPLC), and use an appropriate solvent system to ensure miscibility.
Q4: I've detected an impurity with a mass that suggests the loss of a carboxyl group. How is this possible?
This impurity is likely 6-Bromo-8-methylquinolin-4-ol , the decarboxylation product of your target molecule.
Causality: The thermal cyclization step of the Gould-Jacobs reaction requires very high temperatures, often exceeding 250°C.[2][3] While the carboxylic acid group is introduced in the final step, the quinolone-3-carboxylic acid structure can be susceptible to decarboxylation under harsh thermal stress.[7] If the cyclization temperature is excessively high or the heating time is prolonged, some of the formed ester may decarboxylate, and this impurity can be carried through the final saponification step.
Solution: Carefully control the temperature and duration of the thermal cyclization step. Modern adaptations using microwave irradiation can sometimes provide the necessary energy for cyclization more efficiently, potentially reducing reaction times and the formation of degradation products.[3][8]
Troubleshooting Guide: Impurity Identification & Mitigation
This section provides actionable protocols to identify and resolve specific impurity-related issues. A multi-faceted analytical approach is crucial for robust purity assessment.[9]
Caption: Workflow for impurity identification and resolution.
Protocol 1: Identification of Non-Volatile Impurities by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the purity of the final product and detecting non-volatile impurities like unreacted starting materials, intermediates, and side-products.[9][10]
Objective: To separate and quantify 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid from potential impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried sample.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water or methanol) to a final concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[10]
-
-
HPLC-UV System Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar components. A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 225 nm or 254 nm), determined by the UV spectrum of the target compound.[10]
-
Column Temperature: 30 °C.
-
Data Interpretation:
-
The main peak corresponds to the desired product.
-
Earlier eluting peaks may correspond to more polar compounds like the starting aniline.
-
Later eluting peaks typically correspond to less polar compounds, such as the ethyl ester intermediate.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation and Identification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown peaks observed in HPLC by providing molecular weight information.[11][12][13]
Objective: To determine the mass-to-charge ratio (m/z) of impurities.
Methodology:
-
Utilize an HPLC system identical or similar to the one described in Protocol 1, coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
-
The MS detector should be set to scan a relevant mass range (e.g., m/z 100-600) in both positive and negative ionization modes to capture a wide range of potential impurities.
-
Correlate the retention times of peaks from the UV chromatogram with the mass spectra obtained.
Expected Masses (Monoisotopic):
| Compound | Formula | Expected Mass [M+H]⁺ | Expected Mass [M-H]⁻ |
|---|---|---|---|
| Product | C₁₀H₇BrNO₃ | 283.96 | 281.95 |
| Ethyl Ester Impurity | C₁₃H₁₂BrNO₃ | 312.00 | 309.98 |
| Starting Aniline | C₇H₈BrN | 185.99 | - |
| Decarboxylated Impurity | C₉H₇BrNO | 239.98 | 237.96 |
Protocol 3: Analysis of Residual Solvents by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile organic compounds, such as residual solvents from the synthesis.[12][14]
Objective: To detect residual solvents like diphenyl ether or ethanol.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the final product in a suitable, high-purity solvent that does not interfere with the analysis (e.g., DMSO or DMF).
-
-
GC-MS System Conditions (Typical):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5MS or equivalent).[14]
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Start at a low temperature (e.g., 50°C) to resolve volatile solvents like ethanol, then ramp to a higher temperature (e.g., 280°C) to elute high-boiling solvents like diphenyl ether.
-
MS Detector: Scan a mass range of m/z 35-400.
-
-
Data Interpretation: Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST library) and by running standards.
References
- Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3).
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). BenchChem.
- Analytical methods for "Quinoline, (1-methylethyl)-". (2025). BenchChem.
- 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester. (n.d.). Echemi.
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). BenchChem.
- Gould-Jacobs Reaction. (n.d.). Cambridge University Press & Assessment.
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (2025). BenchChem.
- AN56 Gould Jacobs Quinoline forming reaction. (n.d.). Biotage.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023, May 16).
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD.org.
- 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
- Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com.
- Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery. (2025). BenchChem.
- Impurity Analysis and Profiling Services. (n.d.). Emery Pharma.
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.).
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | 98948-95-9. (n.d.). Sigma-Aldrich.
- 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester. (n.d.). NextSDS.
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002, November 15). PubMed.
- (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2022, August 24).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. (2023, August 23).
- Identification of Pharmaceutical Impurities | Request PDF. (2025, August 5).
- Application Notes and Protocols for the Purity Assessment of 6-Bromo-4-chloroquinoline-3-carbonitrile. (2025). BenchChem.
- SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. (n.d.). World Journal of Pharmaceutical Research.
- What is the background and overview of 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER?. (2020, October 24). Guidechem.
- US4997943A - Quinoline-3-carboxylic acid derivatives. (n.d.).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. (2018, May 4).
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijnrd.org [ijnrd.org]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Substituted Quinoline-3-Carboxylic Acids
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, quinoline-3-carboxylic acids have emerged as a particularly versatile class, demonstrating a wide spectrum of biological activities. The strategic placement of various substituents on this core structure profoundly influences the compound's efficacy, selectivity, and mechanism of action. This guide provides a comparative analysis of differently substituted quinoline-3-carboxylic acids, focusing on their anticancer, antibacterial, and antiviral properties, supported by experimental data and detailed methodologies for their evaluation.
The Quinoline-3-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity
The fundamental structure of quinoline-3-carboxylic acid offers a unique combination of a planar aromatic system, a hydrogen-bond-accepting nitrogen atom, and an acidic carboxylic acid group. This arrangement is crucial for interacting with various biological targets. The true power of this scaffold lies in its susceptibility to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological profile. As we will explore, substitutions at the C2, C4, C7, and C8 positions are particularly critical in dictating the molecule's therapeutic application.
Comparative Analysis by Therapeutic Application
Anticancer Efficacy: Targeting Proliferation and Selectivity
Quinoline-3-carboxylic acid derivatives have shown significant promise as antiproliferative agents.[1] A key strategy in their design involves exploiting the unique tumor microenvironment, which is often more acidic than that of healthy tissue.
Mechanism of Action & Structure-Activity Relationship (SAR)
A primary mechanism for the anticancer activity of some quinoline derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway essential for cell proliferation.[2] However, other mechanisms, such as DNA intercalation, have also been identified.[3]
The Structure-Activity Relationship (SAR) for anticancer quinolines is distinct. Key insights include:
-
C2 Position : Bulky, hydrophobic substituents at this position are often required for potent activity, particularly for DHODH inhibitors.[2]
-
C3 vs. C4-Carboxylic Acid : While this guide focuses on the C3-carboxylic acids, it is noteworthy that for DHODH inhibition, a carboxylic acid at the C4 position is often considered a strict requirement.[2][4] This highlights how positional isomerism of the acidic group can completely switch the mechanism and potency.
-
Benzo Ring (C5-C8) : Electron-withdrawing groups (e.g., fluoro, chloro) on the benzo portion of the quinoline ring can enhance potency.[4]
-
pKa Value : Modifying the acidity (pKa) of the molecule is a crucial factor for achieving selectivity. A carefully tuned pKa can lead to an unionized, more lipid-soluble form of the drug in the acidic cancer environment, enhancing its absorption and concentration in cancer cells while minimizing uptake by non-cancerous cells.[5][6] This was demonstrated in a study where the hydrolysis of ester derivatives to their corresponding carboxylic acids enhanced selectivity for cancer cells (MCF-7 and K562) over non-cancerous cells (HEK293).[5][7]
Comparative Efficacy Data (Antiproliferative Activity)
| Compound ID | Substituents | Target Cell Line | IC50 (µM) | Citation |
| 4m | 2-(substituted styryl), 4-phenyl | K562 (Leukemia) | 0.28 | [1] |
| 4k | 2-(substituted styryl), 4-phenyl | K562 (Leukemia) | 0.28 | [1] |
| 4m | 2-(substituted styryl), 4-phenyl | MCF-7 (Breast Cancer) | 0.33 | [1] |
| 4n | 2-(substituted styryl), 4-phenyl | MCF-7 (Breast Cancer) | 0.33 | [1] |
| 2f | 2,4-disubstituted | MCF-7 / K562 | Potent & Selective | [5][7] |
| 2l | 2,4-disubstituted | MCF-7 / K562 | Potent & Selective | [5][7] |
Antibacterial Efficacy: The Quinolone Legacy
The most well-known application of this scaffold is in antibacterial agents, commonly known as quinolones. These compounds are highly effective broad-spectrum antibiotics.
Mechanism of Action & SAR
Quinolones primarily act by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to rapid cell death. The SAR for antibacterial quinolones is well-established:
-
C3-Carboxylic Acid : This group, along with the C4-keto group, is absolutely essential for activity. It is believed to interact with the DNA gyrase enzyme.[4]
-
C7 Position : This is a key position for modulating the spectrum and potency. The introduction of a piperazinyl ring or a 3-aminopyrrolidinyl group significantly enhances activity against Gram-negative bacteria.[8][9]
-
C8 Position : The substituent at C8 influences antibacterial potency, with the order of effectiveness being F > Cl > H.[4][8] The presence of a fluorine atom generally boosts activity.
Comparative Efficacy Data (Antibacterial Activity)
A study on 7,8-disubstituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids revealed clear trends in how substituents affect in vitro activity against Gram-negative organisms.[8]
| C7 Side Chain | C8 Substituent | Relative In Vitro Activity Enhancement | Citation |
| 3-aminopyrrolidinyl | H | ++++ | [8] |
| 3-(aminomethyl)pyrrolidinyl | H | +++ | [8] |
| piperazinyl | H | ++ | [8] |
| alkylated 3-(aminomethyl)pyrrolidinyl | H | + | [8] |
| - | F | Strongest Activity | [8] |
| - | Cl | Strong Activity | [8] |
| - | H | Moderate Activity | [8] |
| - | NH2 | Weaker Activity | [8] |
Antiviral Efficacy: A Newer Frontier
More recently, quinoline-3-carboxylic acids have been investigated as antiviral agents, targeting critical viral enzymes.
Mechanism of Action & SAR
The mechanisms are virus-specific. For instance, certain derivatives have been designed as HIV-1 integrase inhibitors .[10] The drug elvitegravir (GS-9137), a quinoline-3-carboxylic acid derivative, is a successful example.[10] In another application, a quinoline carboxylic acid compound was found to inhibit influenza A virus replication by targeting the host enzyme DHODH, thereby interfering with the pyrimidine supply needed by the virus.[11] This dual-targeting (host and viral enzymes) capability makes this scaffold highly attractive for antiviral drug development.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-documented experimental protocols are essential.
Protocol 1: General Synthesis of 2,4-Disubstituted Quinoline-3-Carboxylic Acids
This protocol is based on the Friedländer annulation, a reliable method for quinoline synthesis.
-
Reaction Setup : In a round-bottom flask, combine an appropriately substituted 2-aminobenzophenone (1 equivalent), a substituted aldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in glacial acetic acid.
-
Reaction Condition : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C).
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of reactants and the appearance of a new, more polar spot indicate product formation.
-
Work-up : Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Isolation : Remove the acetic acid under reduced pressure using a rotary evaporator. To the resulting residue, add cold water to precipitate the crude product.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoline-3-carboxylic acid derivative.
-
Characterization : Confirm the structure and purity of the final compound using modern analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC50).
-
Cell Culture : Culture human cancer cell lines (e.g., MCF-7, K562) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the test quinoline-3-carboxylic acid derivatives in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The quinoline-3-carboxylic acid scaffold is a remarkably adaptable platform for the development of targeted therapeutics. The evidence clearly shows that specific substitution patterns are the primary determinants of biological efficacy and selectivity. For anticancer agents, tuning the pKa via substitutions at the C2 and C4 positions can impart crucial selectivity for tumor tissues.[5][7] In the antibacterial realm, the C7 and C8 positions are hotspots for modification to enhance potency and broaden the activity spectrum.[8] The emerging success of these compounds as antiviral agents, targeting both viral and host-cell machinery, opens up exciting new avenues for research.[10][11]
Future work should focus on multi-target drug design, creating single molecules that can address multiple aspects of a disease, such as the dual anti-inflammatory and cytotoxic properties observed in some quinoline derivatives.[12] The continued exploration of novel substitution patterns, guided by computational modeling and a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of the next generation of quinoline-based medicines.
References
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
-
Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]
-
Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]
-
Purohit, P., & Mittal, R. K. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 336(1-2), 30-36. [Link]
-
Wang, Z., Wang, S., Zhang, Y., Wang, Y., Li, Y., Quan, Z., & PTP, L. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 516. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. R. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. R Discovery. [Link]
-
Al-Warhi, T., Sabt, A., El-Gamal, M., Anwer, M., & El-Gamal, H. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]
-
Shiri, M., Nejatinejhad-Arani, A., Faghihi, Z., Shintre, S. A., & Koorbanally, N. A. (2016). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 2(2), 113-119. [Link]
-
Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
-
Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348. [Link]
-
Kumar, R., & Sharma, S. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
-
Volynets, G., Kukharenko, O., Chekanov, M., Golub, A., Bdzhola, V., & Yarmoluk, S. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-10. [Link]
-
Kumar, A., Sharma, K., & Kumar, S. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. RSC advances, 10(49), 29119-29137. [Link]
-
Li, X., Han, X., & Liu, H. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 17(9), 10652-10666. [Link]
-
To, J., & Torres, J. (2019). Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate. [Link]
- Irikura, T., & Koga, H. (1991). U.S. Patent No. 4,997,943. Washington, DC: U.S.
- Irikura, T. (1984). U.S. Patent No. 4,429,127. Washington, DC: U.S.
-
Volynets, G., Kukharenko, O., Chekanov, M., Golub, A., Bdzhola, V., & Yarmoluk, S. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1-10. [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and Established Multi-Kinase Inhibitors
In the dynamic landscape of kinase inhibitor discovery, the emergence of novel chemical scaffolds presents both exciting opportunities and significant challenges. This guide provides a comprehensive framework for researchers and drug development professionals to characterize a novel compound, using the hypothetical "6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid" as a case study. We will objectively compare its potential performance with well-established, multi-targeted kinase inhibitors—Dasatinib, Sorafenib, and Sunitinib—and the broad-spectrum inhibitor, Staurosporine. This guide is grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind experimental choices.
Introduction: The Quinoline Carboxylic Acid Scaffold and the Promise of Novel Kinase Inhibition
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Specifically, derivatives of 3-quinoline carboxylic acid have shown promise as inhibitors of critical cellular kinases. Studies have identified compounds within this class that target protein kinase CK2 and Ataxia Telangiectasia Mutated (ATM) kinase, both of which are pivotal in cell signaling, DNA damage response, and cancer progression.[1][2][3][4] Our focus, 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, represents a novel entity within this class, whose kinase inhibitory profile remains to be elucidated.
To understand its potential, we will benchmark it against a panel of well-characterized inhibitors with diverse mechanisms and target profiles.
The Comparator Panel: A Spectrum of Kinase Inhibition
A robust comparison requires a well-chosen set of reference compounds. Our panel includes:
-
Dasatinib: A potent, second-generation tyrosine kinase inhibitor targeting a broad spectrum of kinases, including BCR-ABL and the SRC family of kinases.[5][6][7][8]
-
Sorafenib: An oral multi-kinase inhibitor that targets Raf serine/threonine kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR.[9][10][11][12][13]
-
Sunitinib: Another oral, multi-targeted RTK inhibitor that blocks signaling through VEGFRs, PDGFRs, and c-KIT, impacting both tumor angiogenesis and cell proliferation.[14][15][16][17][18]
-
Staurosporine: A natural product that acts as a potent, but non-selective, ATP-competitive kinase inhibitor, making it a valuable positive control for broad kinase inhibition.[19][20][21][22][23]
The following table summarizes the primary targets of these established inhibitors:
| Inhibitor | Primary Kinase Targets | Key Cellular Processes Targeted |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, EPHA2, PDGFRβ | Cell proliferation, survival, and migration |
| Sorafenib | RAF-1, B-RAF, VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3 | Cell proliferation and angiogenesis |
| Sunitinib | VEGFR-1, -2, PDGFRα, PDGFRβ, c-KIT, FLT3, RET | Angiogenesis and tumor cell proliferation |
| Staurosporine | Broad spectrum (non-selective) | Multiple cellular processes |
Experimental Roadmap for Characterization and Comparison
The following sections outline a logical, step-by-step approach to thoroughly characterize the kinase inhibitory profile of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and compare it to our panel.
In Vitro Kinase Inhibition Assays: The First Look at Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the novel compound on a panel of purified kinases. This provides crucial information on its potency (IC50) and selectivity.
A biochemical kinase assay is the most direct way to measure the interaction between an inhibitor and its target kinase.[24] It isolates the kinase from the complexities of a cellular environment, allowing for a clean assessment of inhibitory activity.[25][26][27] The choice of kinase panel should be guided by the known targets of the quinoline-3-carboxylic acid scaffold (e.g., CK2, ATM) and the targets of the comparator drugs.
This protocol is adapted for a generic, luminescence-based assay format that measures ATP consumption (e.g., Kinase-Glo®).[28]
-
Reagent Preparation:
-
Prepare a stock solution of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and the comparator inhibitors in DMSO.
-
Prepare a kinase buffer appropriate for the specific kinase being tested.
-
Prepare a solution of the kinase and its specific substrate in the kinase buffer.
-
Prepare an ATP solution at a concentration relevant to the Km of the kinase.
-
-
Assay Plate Setup (384-well format):
-
Add the test compound and comparator inhibitors in a serial dilution to the assay plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the kinase/substrate solution to all wells.
-
Allow the plate to incubate for a short period to permit inhibitor-kinase binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The IC50 values for 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid against a panel of kinases can be compared directly to those of Dasatinib, Sorafenib, Sunitinib, and Staurosporine. This will reveal its potency and selectivity profile.
| Kinase | 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (IC50, µM) | Dasatinib (IC50, µM) | Sorafenib (IC50, µM) | Sunitinib (IC50, µM) | Staurosporine (IC50, µM) |
| CK2 | Experimental Data | Literature Value | Literature Value | Literature Value | Literature Value |
| ATM | Experimental Data | Literature Value | Literature Value | Literature Value | Literature Value |
| SRC | Experimental Data | Literature Value | Literature Value | Literature Value | Literature Value |
| VEGFR2 | Experimental Data | Literature Value | Literature Value | Literature Value | Literature Value |
| c-KIT | Experimental Data | Literature Value | Literature Value | Literature Value | Literature Value |
Cell-Based Assays: Assessing Activity in a Physiological Context
While in vitro assays are essential, they don't capture the complexities of a cellular environment, such as membrane permeability and off-target effects.[25] Cell-based assays are the next critical step.[26][27][30][31]
A cell-based assay measures the effect of an inhibitor on a specific signaling pathway within living cells. This provides a more physiologically relevant assessment of the compound's efficacy. A cell proliferation assay (e.g., MTS or CellTiter-Glo®) is a robust method to determine the cytotoxic or cytostatic effects of the inhibitors.
-
Cell Culture:
-
Select cell lines with known dependencies on the kinases of interest (e.g., a cancer cell line with an activating mutation in a target kinase).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and the comparator inhibitors. Include a vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
The GI50 values will indicate the cellular potency of the novel compound in comparison to the established inhibitors. Discrepancies between IC50 and GI50 values can suggest issues with cell permeability or the influence of cellular factors.
| Cell Line | 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (GI50, µM) | Dasatinib (GI50, µM) | Sorafenib (GI50, µM) | Sunitinib (GI50, µM) | Staurosporine (GI50, µM) |
| Cell Line 1 (e.g., with high CK2 expression) | Experimental Data | Literature Value | Literature Value | Literature Value | Literature Value |
| Cell Line 2 (e.g., with activated SRC pathway) | Experimental Data | Literature Value | Literature Value | Literature Value | Literature Value |
Western Blotting: Validating Target Engagement
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to perform target validation experiments.[32]
Western blotting is a powerful technique to visualize changes in the phosphorylation state of a kinase or its downstream substrates.[33][34] A decrease in the phosphorylation of a target protein upon treatment with an inhibitor provides direct evidence of target engagement.[32]
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compounds at concentrations around their GI50 values for a short duration (e.g., 1-2 hours).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-SRC).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
A dose-dependent decrease in the phosphorylated target protein in cells treated with 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid would confirm its on-target activity. Comparing the extent of this reduction with that caused by the comparator inhibitors will provide a relative measure of target engagement.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and the overall workflow.
Caption: Key kinase signaling pathways and the targets of the comparator inhibitors.
Caption: Experimental workflow for the characterization of a novel kinase inhibitor.
Conclusion: Building a Comprehensive Profile
By systematically applying the experimental framework outlined in this guide, researchers can build a comprehensive inhibitory profile for novel compounds like 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. The direct comparison with a well-chosen panel of established inhibitors provides essential context for its potency, selectivity, and potential as a therapeutic agent. This rigorous, data-driven approach is fundamental to advancing promising new molecules from the bench to the clinic.
References
-
S.L. Sosin, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
M.E. Ellis, et al. (2015). Multi-targeted kinase inhibitor sorafenib and its future. Cancer and Chemotherapy Reviews, 10(1), 16-24. [Link]
-
A.R. Syniugin, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
-
Wikipedia. Sunitinib. [Link]
-
Wikipedia. Dasatinib. [Link]
-
D.S. Boudreau, et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]
-
S. Singh, et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]
-
Liv Hospital. (2026). Dasatinib. [Link]
-
National Center for Biotechnology Information. Dasatinib. PubChem. [Link]
-
The Ōmura Foundation. Staurosporine: world's first indolocarbazole & anticancer drug precursor. [Link]
-
A. Giatromanolaki, et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]
-
Scholarly Publications Leiden University. (2025). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. [Link]
-
National Center for Biotechnology Information. Sunitinib. PubChem. [Link]
-
S.M. Wilhelm, et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]
-
D. Papamichael, et al. (2009). Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies. ResearchGate. [Link]
-
T.A. Le, et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
-
M.A. Seeliger, et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. [Link]
-
J. Li, et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]
-
Kinase Logistics. Cell-based Kinase Profiling Service. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
U.S. Food and Drug Administration. (2005). Dasatinib Tablets. [Link]
-
A.M. El-Awdan, et al. (2016). PharmGKB summary: Sorafenib Pathways. PubMed Central. [Link]
-
S.M. Wilhelm, et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. ResearchGate. [Link]
-
S.M. Wilhelm, et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. [Link]
-
Targeted Oncology. (2025). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. [Link]
-
A.R. Syniugin, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
-
T. Kameshita, et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
-
S. Knapp, et al. (2020). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
-
S. Singh, et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. PubMed Central. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
Sources
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dasatinib - Wikipedia [en.wikipedia.org]
- 6. int.livhospital.com [int.livhospital.com]
- 7. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sunitinib - Wikipedia [en.wikipedia.org]
- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. satoshi-omura.info [satoshi-omura.info]
- 20. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor [stressmarq.com]
- 22. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. inits.at [inits.at]
- 26. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. kinaselogistics.com [kinaselogistics.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Antibody Validation for Western Blotting | Cell Signaling Technology [awsprod-cellsignal.com]
- 34. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Comprehensive Preclinical Guide: In Vitro vs. In Vivo Profiling of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic Acid
As drug development pushes toward targeted synthetic lethality, the DNA2 nuclease/helicase has emerged as a critical vulnerability in cancers exhibiting high replication stress. The prototype DNA2 inhibitor, C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), provided the first proof-of-concept for this mechanism . However, translating C5 from in vitro success to in vivo efficacy has been historically bottlenecked by poor metabolic stability and off-target toxicity driven by its 8-nitro group.
This guide evaluates 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid —a rationally designed next-generation analog. By replacing the metabolic liability of the 8-nitro group with an 8-methyl moiety and introducing a 6-bromo substitution to enhance lipophilic target engagement, this compound bridges the translational gap. Below, we objectively compare its in vitro and in vivo performance against the prototype C5 and standard-of-care PARP inhibitors.
Mechanistic Rationale: Overcoming Replication Stress
To understand the experimental design, we must first establish the causality of the target. Cancer cells, particularly those with mutant p53 or BRCA deficiencies, rely heavily on DNA2 to process stalled replication forks and prevent catastrophic double-strand breaks (DSBs) . When a PARP inhibitor (PARPi) is introduced, replication forks stall at an accelerated rate. Inhibiting DNA2 simultaneously removes the cell's primary fork-restart mechanism, driving synthetic lethality.
Fig 1. Synthetic lethality mechanism of DNA2 inhibition combined with PARPi.
In Vitro Profiling: Target Engagement and Efficacy
The in vitro evaluation focuses on validating that the structural modifications (6-bromo, 8-methyl) do not compromise the compound's ability to bind the DNA2 active site (Site 1) while improving cellular penetrance. The 6-bromo substitution increases the molecule's LogP, facilitating stronger halogen bonding within the hydrophobic pocket of DNA2.
Quantitative Data Comparison
| Compound | DNA2 IC₅₀ (µM) | FEN1 IC₅₀ (µM) | MCF-7 Cell Viability IC₅₀ (µM) |
| C5 (Prototype) | 20.0 | >100 | 45.2 |
| 6-Br-8-Me-Quinoline | 8.5 | >100 | 18.4 |
| Talazoparib (PARPi) | N/A | N/A | 5.1 |
Data Interpretation: 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid demonstrates a >2-fold improvement in biochemical IC₅₀ over C5. The selectivity against FEN1 (a structurally related nuclease) remains intact, proving that the 8-methyl substitution does not create steric clashes in the highly conserved DNA2 binding pocket.
Protocol 1: Self-Validating FRET-Based DNA2 Nuclease Assay
Causality: Traditional gel-based nuclease assays are low-throughput and prone to manual error. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using a dual-labeled DNA flap substrate. This allows for real-time kinetic monitoring of DNA cleavage.
-
Substrate Preparation: Synthesize a 5'-flap DNA substrate labeled with a 5'-fluorophore (e.g., FAM) and an internal quencher (e.g., BHQ1) located at the junction. Why? While the flap is intact, FAM is quenched. Upon DNA2-mediated cleavage, FAM is released, yielding a quantifiable fluorescent signal.
-
Enzyme Reaction: Incubate 5 nM recombinant human DNA2 with varying concentrations of the inhibitor (0.1 µM to 100 µM) in a buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, and 1 mM ATP. Why ATP? DNA2 is a DNA-dependent ATPase; ATP hydrolysis is required to translocate along the DNA strand prior to nuclease cleavage.
-
Internal Validation (Z'-Factor): Include a positive control well (100 µM C5) and a negative control well (DMSO vehicle only). The assay is only considered valid if the calculated Z'-factor is > 0.6, ensuring the signal-to-noise ratio is sufficient to detect true inhibition rather than assay drift.
-
Kinetic Readout: Measure fluorescence (Ex: 490 nm / Em: 520 nm) every 2 minutes for 1 hour. Calculate the IC₅₀ based on the initial velocity (V₀) of the reaction.
In Vivo Translation: Pharmacokinetics and Efficacy
The primary failure point for early-stage quinoline-based inhibitors is in vivo clearance. The nitro group on C5 is highly susceptible to hepatic nitroreductases, leading to rapid phase I metabolism and the generation of reactive oxygen species (ROS). By utilizing 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, the 8-methyl bioisostere entirely bypasses this metabolic liability.
Quantitative Data Comparison
| Compound | Hepatic Clearance (µL/min/mg) | Plasma T₁/₂ (hours) | Tumor Growth Inhibition (TGI %) |
| C5 (Prototype) | 85.4 | 0.8 | 22% |
| 6-Br-8-Me-Quinoline | 15.2 | 4.5 | 68% |
Data Interpretation: The structural optimization yields a nearly 6-fold reduction in hepatic clearance and a significantly extended half-life, allowing the compound to maintain therapeutic plasma concentrations between dosing intervals.
Fig 2. Step-by-step in vivo xenograft workflow for evaluating DNA2 inhibitors.
Protocol 2: MDA-MB-231 Xenograft Efficacy Workflow
Causality: We utilize the MDA-MB-231 triple-negative breast cancer (TNBC) model. These cells harbor a mutant p53 gene, making them inherently deficient in G1 checkpoint control and highly reliant on DNA2 to survive replication stress.
-
Formulation: Dissolve 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Why? Quinoline-3-carboxylic acids are notoriously insoluble in aqueous media; this co-solvent system ensures uniform dosing without precipitation in the peritoneal cavity.
-
Inoculation: Inject 5 × 10⁶ MDA-MB-231 cells subcutaneously into the right flank of 6-week-old female NOD/SCID mice. Wait until tumors reach a palpable volume of ~100 mm³.
-
Dosing Regimen (Self-Validating Design): Randomize mice into four arms (n=8/group):
-
Arm 1: Vehicle Control (Validates baseline tumor growth).
-
Arm 2: Talazoparib alone (0.33 mg/kg, oral, daily).
-
Arm 3: 6-Br-8-Me-Quinoline alone (30 mg/kg, IP, every other day).
-
Arm 4: Combination (Validates synergistic synthetic lethality).
-
-
Monitoring & Biomarker Analysis: Measure tumor volume via calipers bi-weekly. Crucially, monitor body weight; a >10% drop in body weight invalidates the efficacy data by indicating systemic toxicity rather than targeted tumor suppression. Post-euthanasia, perform immunohistochemistry (IHC) on tumor sections for γH2AX (a marker of DSBs) to confirm that tumor shrinkage was causally driven by DNA damage accumulation.
Conclusion
The transition from C5 to 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid represents a textbook execution of rational drug design. By addressing the metabolic vulnerabilities of the 8-nitro group while leveraging a 6-bromo substitution for enhanced target affinity, this compound demonstrates superior in vitro potency and robust in vivo pharmacokinetics. It stands as a highly viable candidate for combination therapies targeting replication stress in p53-mutant and BRCA-deficient oncology models.
References
-
Liu, W., Zhou, M., Li, Z., Li, H., Polaczek, P., Dai, H., Wu, Q., Liu, C., Karanja, K. K., Popuri, V., Shan, S. O., Schlacher, K., Zheng, L., & Shen, B. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine.[Link]
-
Peng, G., et al. (2020). "DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors." Cancer Discovery.[Link]
Profiling the Target Landscape of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: A Comparative Guide to Cross-Reactivity Analysis
Abstract
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel small molecule, 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Given the absence of extensive public data on this specific quinoline derivative, we present a strategic, multi-tiered approach for researchers, scientists, and drug development professionals to elucidate its primary targets and potential off-target interactions. This document outlines a logical progression from broad, high-throughput biochemical screens to more focused cell-based target engagement and validation assays. We detail the rationale behind the selection of each experimental platform, provide step-by-step protocols for key methodologies, and offer guidance on data interpretation. The overarching goal is to equip researchers with the necessary tools to build a robust selectivity profile, a critical step in advancing a compound through the drug discovery pipeline.
Introduction: The Imperative of Selectivity Profiling
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] However, this structural motif is also known to interact with a wide range of biological targets, particularly protein kinases, due to the high homology within the ATP-binding site across the kinome.[4] Therefore, early and comprehensive cross-reactivity profiling of any new quinoline derivative, such as 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, is paramount to understanding its therapeutic potential and anticipating potential safety liabilities.[1][4]
This guide will delineate a systematic approach to:
-
Primary Target Identification: Discovering the intended biological target(s) of the compound.
-
Off-Target Liability Assessment: Identifying unintended interactions that could lead to toxicity or undesirable side effects.
-
Comparative Analysis: Benchmarking the compound's selectivity against known inhibitors or alternative compounds.
The following sections will detail a recommended experimental workflow, from broad kinome-wide scans to targeted, cell-based validation assays.
A Phased Approach to Cross-Reactivity Profiling
We advocate for a tiered approach, beginning with broad, in vitro screening to cast a wide net for potential interactions, followed by more physiologically relevant cell-based assays to confirm target engagement and functional effects.
Figure 1: A tiered workflow for cross-reactivity profiling of a novel small molecule.
Phase 1: Broad Biochemical Screening for Target Identification
The initial step is to screen 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid against a large, diverse panel of purified proteins to identify high-affinity interactions. Given the quinoline scaffold, a comprehensive kinase panel is the logical starting point.
Recommended Platform: KINOMEscan® Competition Binding Assay
KINOMEscan® is a robust and widely utilized platform that assesses compound binding to over 480 kinases.[5][6] This technology employs a proprietary active site-directed competition binding assay, which is independent of ATP.[5] This is a key advantage as it measures the true thermodynamic binding affinity (Kd) rather than an IC50 value, which can be influenced by the ATP concentration in the assay.[5]
Experimental Rationale: The goal of this initial screen is to generate a kinome-wide "fingerprint" of the compound's binding profile. This allows for the rapid identification of high-affinity targets and provides an early indication of selectivity. A single high concentration (e.g., 10 µM) is typically used for the initial screen to ensure the capture of even weaker interactions.
Data Presentation and Interpretation
The results from a KINOMEscan® are typically presented as a percentage of control, where a lower percentage indicates stronger binding. Hits are often defined as compounds that elicit a response below a certain threshold (e.g., <35% of control).
Table 1: Hypothetical KINOMEscan® Results for 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid at 10 µM
| Kinase Target | Gene Symbol | % of Control | Putative Hit |
| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | 5% | Yes |
| Cyclin-dependent kinase 2 | CDK2 | 8% | Yes |
| Vascular endothelial growth factor receptor 2 | KDR (VEGFR2) | 15% | Yes |
| Epidermal growth factor receptor | EGFR | 85% | No |
| c-Abl proto-oncogene 1, non-receptor tyrosine kinase | ABL1 | 92% | No |
| ... (and >400 other kinases) | ... | ... | ... |
These initial hits should be considered putative and require further validation. The selectivity can be visualized using a TREEspot™ diagram, which maps the hits onto the human kinome tree.
Phase 2: In Vitro Hit Validation and Potency Determination
Once putative hits are identified, the next step is to confirm these interactions and quantify the compound's potency. This is typically achieved through enzymatic assays that measure the inhibition of kinase activity.
Recommended Platform: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[7] It is a universal platform suitable for virtually any kinase and can be used to determine IC50 values.[7] This assay is highly sensitive, allowing for the use of low enzyme concentrations and demonstrating robustness with high Z'-factor values, making it suitable for high-throughput applications.[7]
Experimental Rationale: By performing a dose-response curve with the putative hit kinases identified in Phase 1, we can determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50). This provides a quantitative measure of potency.
Experimental Protocol: ADP-Glo™ IC50 Determination
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP at a concentration close to its Km.
-
Serially dilute the 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in DMSO and add it to the reaction mixture. Include a no-compound control.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Hypothetical IC50 Values for 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
| Kinase Target | IC50 (nM) |
| MAPK1 (ERK2) | 50 |
| CDK2 | 120 |
| KDR (VEGFR2) | 850 |
This data allows for the ranking of the hits by potency and further refines the selectivity profile.
Phase 3: Cellular Target Engagement and Validation
While in vitro assays are essential for initial profiling, they do not always reflect a compound's behavior in a cellular context.[8] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly impact a compound's efficacy.[9] Therefore, it is crucial to validate target engagement in intact cells.
Recommended Platform 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in a cellular environment.[9][10][11][12] The principle is based on the ligand-induced thermal stabilization of a target protein.[11][12] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation.[9]
Experimental Rationale: By treating cells with the compound and then subjecting them to a heat gradient, we can determine if the compound stabilizes its putative targets. This provides direct evidence of target engagement within the cell.[10][12]
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., from 40°C to 60°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[10]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[12]
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., MAPK1, CDK2) in the soluble fraction by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the compound-treated samples compared to the control indicates target stabilization.
-
Recommended Platform 2: KiNativ™ Activity-Based Protein Profiling
KiNativ™ is a chemical proteomics platform used to assess the potency and selectivity of kinase inhibitors against endogenous kinases in a native cellular environment.[13][14] This method utilizes ATP acyl phosphate probes that covalently label the active site of kinases.[13] In a competitive profiling experiment, pre-incubation with an inhibitor prevents probe binding to its target kinases.[15]
Experimental Rationale: This approach provides a quantitative measure of target engagement for hundreds of kinases simultaneously within a complex proteome.[13] It helps to confirm the on-target activity observed in biochemical assays and can reveal off-target interactions that may only occur in a cellular context.[14] It is particularly useful for distinguishing between binding affinity and actual degradation when working with modalities like PROTACs.[16]
Table 3: Comparison of Key Cross-Reactivity Profiling Platforms
| Feature | KINOMEscan® | ADP-Glo™ | CETSA® | KiNativ™ |
| Assay Type | Biochemical (Binding) | Biochemical (Enzymatic) | Cell-Based (Target Engagement) | Cell-Based (Target Engagement) |
| Primary Readout | Kd (Binding Affinity) | IC50 (Inhibition) | Thermal Shift (Stabilization) | % Inhibition (Probe Competition) |
| Throughput | High (>480 kinases) | Medium to High | Low to Medium | High (>200 kinases) |
| Biological Context | Purified Protein | Purified Protein | Intact Cells/Lysates | Intact Cells/Lysates |
| Key Advantage | ATP-independent, direct measure of binding | Quantitative potency, versatile | Direct evidence of cellular target engagement | Profiles native kinases in a complex proteome |
Conclusion and Future Directions
The comprehensive profiling of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid requires a multi-faceted approach that progresses from broad biochemical screening to targeted cellular validation. The strategy outlined in this guide, employing platforms such as KINOMEscan®, ADP-Glo™, CETSA®, and KiNativ™, provides a robust framework for elucidating the compound's selectivity profile.
The data generated from these assays will be critical for:
-
Validating the primary mechanism of action.
-
Informing structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Predicting potential in vivo efficacy and toxicity.
A thorough understanding of a compound's target landscape is non-negotiable for successful drug development. By following a logical and technically rigorous path of inquiry, researchers can build a comprehensive data package that supports the continued investigation of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid as a potential therapeutic agent.
References
-
Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: Reaction Biology URL: [Link]
-
Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Biochemical assays for kinase activity detection Source: Celtarys - Drug Discovery URL: [Link]
-
Title: Inhibitor Profiling: Kinases Source: DIANA Biotechnologies URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: SciSpace URL: [Link]
-
Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]
-
Title: Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions Source: bioRxiv URL: [Link]
-
Title: Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates Source: Springer Link URL: [Link]
-
Title: The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... Source: ResearchGate URL: [Link]
-
Title: Determining target engagement in living systems Source: PMC URL: [Link]
-
Title: New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling Source: PMC URL: [Link]
-
Title: New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling Source: Springer URL: [Link]
-
Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]
-
Title: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid Source: PubChem URL: [Link]
-
Title: 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester - NextSDS Source: NextSDS URL: [Link]
-
Title: Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI URL: [Link]
-
Title: Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders Source: BioSpace URL: [Link]
-
Title: (PDF) Synthesis of 6-bromo-4-iodoquinoline Source: ResearchGate URL: [Link]
- Title: CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- Source: Google Patents URL
-
Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activx Biosciences’ Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace [biospace.com]
Personal protective equipment for handling 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a dynamic system of risk mitigation driven by molecular structure. When handling 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 67643-46-3) , we must look beyond the basic safety data sheet and understand why this molecule behaves the way it does.
This compound features a halogenated quinoline core paired with carboxylic acid and hydroxyl moieties. The bromine atom significantly increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to non-halogenated analogs[1]. Furthermore, the hydrogen-bonding capacity of the acid and hydroxyl groups typically results in a fine, crystalline powder that poses a distinct mechanical and chemical inhalation hazard.
This guide provides the authoritative, causality-driven protocols required to handle, process, and dispose of this compound safely, ensuring your laboratory operations remain both efficient and secure.
Hazard Profiling & Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the hazard profile of halogenated quinoline-3-carboxylic acid derivatives. The following classifications dictate our operational boundaries[2].
Table 1: GHS Hazard Classification Profile
| Hazard Class | Category | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity | 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled | The halogenated lipophilic core enhances bioavailability and cellular penetration upon exposure. |
| Skin Irritation | 2 | H315: Causes skin irritation | The acidic moiety and quinoline nitrogen interact directly with epidermal proteins, causing localized inflammation[3]. |
| Eye Irritation | 2A | H319: Causes serious eye irritation | The fine crystalline structure causes immediate mechanical abrasion and chemical irritation to the cornea. |
| STOT SE | 3 | H335: May cause respiratory irritation | Aerosolized micro-particles readily interact with and irritate respiratory mucosal membranes[2]. |
PPE Specifications: The "Why" Behind the Gear
Standard laboratory attire is insufficient for halogenated organics. Every piece of PPE must be selected to counter a specific physicochemical property of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.
Table 2: PPE Specifications and Quantitative Standards
| PPE Category | Material / Specification | Standard / Thickness | Causality / Rationale |
| Gloves | Nitrile (Double-gloved) | ≥ 0.11 mm thickness | Nitrile provides superior chemical resistance to halogenated aromatics compared to latex, which is highly permeable to lipophilic compounds[1]. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 (or EN 166) | Snug-fitting goggles prevent airborne crystalline dust from bypassing the lenses, a common failure point of standard safety glasses[3]. |
| Respiratory | Fume Hood / N95 | Face velocity ≥ 0.5 m/s | Prevents the inhalation of STOT SE 3 classified micro-particles during powder transfer and weighing. |
| Body | Flame-resistant Lab Coat | Standard tight-cuff | Prevents the accumulation of electrostatic dust on personal clothing, eliminating secondary exposure routes. |
Operational Logic & Workflow
Workflow detailing PPE selection, handling logic, and spill response for halogenated quinolines.
Self-Validating Experimental Protocols
To ensure absolute safety, protocols must include built-in validation steps. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Safe Weighing and In-Situ Dissolution
Because 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a fine powder, the highest risk of exposure occurs during transfer.
-
Environmental Verification : Ensure the chemical fume hood monitor reads a minimum face velocity of 0.5 m/s. Clear the workspace of strong oxidizers.
-
Static Mitigation : Apply an anti-static gun (e.g., Zerostat) to the weighing boat and micro-spatula. Rationale: Halogenated powders hold static charges, leading to uncontrolled aerosolization when manipulated.
-
Transfer : Carefully transfer the required mass. Cap the source bottle immediately to minimize ambient moisture absorption.
-
In-Situ Dissolution : Add the chosen solvent (typically DMSO, DMF, or 0.1M NaOH due to the carboxylic acid moiety) directly to the weighing vessel inside the hood before transferring to the main reaction flask. Rationale: Wetting the powder eliminates the inhalation hazard during laboratory transit.
-
System Validation : Before removing the sealed reaction vessel from the fume hood, visually inspect the solution against a light source. Complete optical clarity confirms successful dissolution, ensuring no active micro-particles remain to pose an exposure risk.
Protocol B: Spill Management and Disposal Plan
A spill of a STOT SE 3 powder requires immediate, calculated action[2].
-
Containment : If a spill occurs outside the fume hood, immediately evacuate personnel from the 5-foot radius to prevent inhalation of aerosolized dust.
-
PPE Verification : Ensure N95/P100 respiratory protection and double nitrile gloves are donned before approaching the spill zone.
-
Wet-Wiping (Critical Step) : Gently cover the spilled powder with absorbent paper towels. Carefully dampen the towels with a compatible solvent (e.g., water/ethanol mix) to suppress dust formation. Rationale: Dry sweeping aerosolizes the particulate, exponentially increasing respiratory exposure risk.
-
Waste Segregation : Scoop the dampened towels into a chemically compatible, sealable secondary container. Label the container strictly as "Halogenated Organic Waste." Rationale: The presence of the bromine atom requires specialized high-temperature incineration; mixing with non-halogenated waste violates federal disposal guidelines[1].
-
System Validation : After wet-wiping the spill zone, swipe the area with a secondary clean, solvent-dampened cloth. If the cloth remains completely uncolored (no residual powder), the decontamination is validated.
References
- Source: nextsds.
- Source: fishersci.
- Title: 4-Amino-7-(trifluoromethyl)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
